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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust synthetic route to 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, beginning with the formation of the core 5-methoxy-2,3-dihydrobenzofuran structure, followed by regioselective bromination. This document delves into the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative scientific literature.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. Its unique three-dimensional structure and electronic properties make it an attractive building block for the development of novel therapeutic agents. The introduction of specific substituents, such as bromo and methoxy groups, onto this core structure allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, in particular, represents a valuable intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas.

This guide outlines a logical and efficient synthetic strategy, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols for laboratory execution.

Overall Synthetic Strategy

The synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran is most effectively approached through a two-step sequence. This strategy leverages the principles of classic organic reactions to first construct the dihydrobenzofuran core and then introduce the desired bromine substituent with high regioselectivity.

Synthetic_Pathway Start 4-Methoxyphenol Intermediate1 Allyl 4-methoxyphenyl ether Start->Intermediate1 Allylation Intermediate2 2-Allyl-4-methoxyphenol Intermediate1->Intermediate2 Claisen Rearrangement Intermediate3 5-Methoxy-2,3-dihydrobenzofuran Intermediate2->Intermediate3 Intramolecular Cyclization Product 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Intermediate3->Product Regioselective Bromination

Caption: Overall synthetic workflow for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran.

Part 1: Synthesis of 5-Methoxy-2,3-dihydrobenzofuran

The initial phase of the synthesis focuses on the construction of the 5-methoxy-2,3-dihydrobenzofuran core from the readily available starting material, 4-methoxyphenol. This transformation is achieved through a sequence of allylation, Claisen rearrangement, and intramolecular cyclization.

Step 1.1: Allylation of 4-Methoxyphenol

The synthesis commences with the Williamson ether synthesis, a reliable method for forming ethers. The phenolic hydroxyl group of 4-methoxyphenol is deprotonated with a suitable base, typically potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an allyl halide, such as allyl bromide, to yield allyl 4-methoxyphenyl ether. The choice of a polar aprotic solvent like acetone facilitates the reaction by solvating the potassium cation without interfering with the nucleophilicity of the phenoxide.

Step 1.2: Claisen Rearrangement of Allyl 4-methoxyphenyl ether

The cornerstone of this synthetic stage is the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement of allyl phenyl ethers.[2][3] Upon heating, typically at temperatures around 200-250 °C, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring in a concerted pericyclic reaction.[4] This rearrangement proceeds through a cyclic, six-membered transition state. The initial product of this rearrangement is a non-aromatic dienone, which rapidly tautomerizes to the more stable phenolic form, yielding 2-allyl-4-methoxyphenol.[3]

Step 1.3: Intramolecular Cyclization of 2-Allyl-4-methoxyphenol

The final step in the formation of the dihydrobenzofuran ring is an intramolecular cyclization of the 2-allyl-4-methoxyphenol intermediate. This acid-catalyzed reaction, often employing a strong acid like sulfuric acid or a Lewis acid, proceeds via the formation of a cyclic ether. The acidic conditions promote the protonation of the double bond in the allyl group, generating a carbocation that is then attacked by the phenolic hydroxyl group to form the five-membered dihydrofuran ring.

Dihydrobenzofuran_Formation A 4-Methoxyphenol B Allyl 4-methoxyphenyl ether A->B K2CO3, Allyl bromide Acetone, Reflux C 2-Allyl-4-methoxyphenol B->C Heat (Δ) ~200-250 °C D 5-Methoxy-2,3-dihydrobenzofuran C->D Acid catalyst (e.g., H2SO4) Heat

Caption: Reaction scheme for the synthesis of 5-Methoxy-2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis of 5-Methoxy-2,3-dihydrobenzofuran

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
4-Methoxyphenol124.14-12.4 g0.1
Potassium Carbonate (anhydrous)138.21-20.7 g0.15
Allyl Bromide120.991.39810.5 mL0.12
Acetone58.080.791200 mL-
Sulfuric Acid (concentrated)98.081.84catalytic-
Diethyl Ether74.120.713As needed-
Sodium Bicarbonate (saturated solution)84.01-As needed-
Sodium Sulfate (anhydrous)142.04-As needed-

Procedure:

Step 1: Allylation of 4-Methoxyphenol

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (200 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (10.5 mL, 0.12 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-methoxyphenyl ether as an oil.

Step 2: Claisen Rearrangement

  • Transfer the crude allyl 4-methoxyphenyl ether to a flask suitable for high-temperature reactions.

  • Heat the oil under a nitrogen atmosphere to 200-220 °C for 2-3 hours. The progress of the rearrangement can be monitored by TLC.

  • Cool the reaction mixture to room temperature to obtain crude 2-allyl-4-methoxyphenol.

Step 3: Intramolecular Cyclization

  • To the crude 2-allyl-4-methoxyphenol, add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

  • Heat the mixture with stirring to 100-120 °C for 1-2 hours.

  • Cool the reaction mixture and dilute with diethyl ether.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-methoxy-2,3-dihydrobenzofuran.

Part 2: Regioselective Bromination of 5-Methoxy-2,3-dihydrobenzofuran

The second part of the synthesis involves the introduction of a bromine atom onto the aromatic ring of the 5-methoxy-2,3-dihydrobenzofuran intermediate. The key challenge in this step is to achieve high regioselectivity, directing the bromination to the desired C6 position.

Mechanistic Considerations for Regioselective Bromination

Electrophilic aromatic substitution on the 5-methoxy-2,3-dihydrobenzofuran ring is governed by the directing effects of the substituents. The methoxy group at the C5 position is a strong activating, ortho-, para-directing group. The para position (C2 of the furan ring) is unavailable. The two ortho positions are C4 and C6. The dihydrofuran ring fused to the benzene ring also influences the electron density of the aromatic system, generally acting as a weak activating group.

Considering both electronic and steric factors, the electrophilic attack is favored at the C6 position. The C6 position is electronically activated by the methoxy group and is sterically more accessible than the C4 position, which is flanked by the methoxy group and the fused dihydrofuran ring.

Choice of Brominating Agent

For a highly regioselective and mild bromination, N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile is an excellent choice.[5] This reagent system is known to effect the ring bromination of activated aromatic compounds with high selectivity and under mild conditions, often at room temperature.[5] The use of NBS avoids the handling of hazardous elemental bromine and often leads to cleaner reactions with fewer byproducts.

Bromination_Mechanism Substrate 5-Methoxy-2,3-dihydrobenzofuran Intermediate Wheland Intermediate (Sigma Complex) Substrate->Intermediate Electrophilic Attack of Br+ Reagent N-Bromosuccinimide (NBS) Acetonitrile Reagent->Intermediate Product 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Intermediate->Product Deprotonation

Caption: Simplified mechanism of regioselective bromination.

Experimental Protocol: Synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-2,3-dihydrobenzofuran150.177.5 g0.05
N-Bromosuccinimide (NBS)177.989.8 g0.055
Acetonitrile41.05150 mL-
Dichloromethane84.93As needed-
Sodium Thiosulfate (10% aqueous solution)158.11As needed-
Brine-As needed-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve 5-methoxy-2,3-dihydrobenzofuran (7.5 g, 0.05 mol) in acetonitrile (150 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add N-bromosuccinimide (9.8 g, 0.055 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-Bromo-5-methoxy-2,3-dihydrobenzofuran as a solid or oil.

Conclusion

This guide has detailed a reliable and well-precedented two-part synthetic route for the preparation of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran. The synthesis of the 5-methoxy-2,3-dihydrobenzofuran intermediate via a Claisen rearrangement, followed by a regioselective bromination using N-bromosuccinimide, offers a practical and efficient approach for obtaining this valuable heterocyclic building block. The provided experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. The principles and techniques described herein are applicable to the synthesis of a broader range of substituted dihydrobenzofurans, making this guide a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY.
  • 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
  • Laurita, T., et al. (2021).
  • A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. (2014).
  • Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • Carreño, M. C., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • The Claisen Rearrangement. (n.d.).
  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal.
  • The Claisen Rearrangement. (n.d.). Organic Reactions.
  • 5-METHOXY-2-METHYLBENZOFURAN synthesis. (n.d.). ChemicalBook.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Chen, Q., et al. (n.d.). Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges. MPG.PuRe.
  • 18.4: Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts.
  • Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl). (n.d.). RSC Publishing.
  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. (2022, August 26).
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024, December 13). Semantic Scholar.

Sources

Exploratory

Technical Deep Dive: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Executive Summary 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (CAS: 40492-54-4 ) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1][2][3][4][5][6] It serves as a "privileged scaffold"—a m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-methoxy-2,3-dihydrobenzofuran (CAS: 40492-54-4 ) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1][2][3][4][5][6] It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including serotonin receptors (5-HT), bromodomain (BET) proteins, and kinase inhibitors.

Its structural value lies in its trifunctional nature :

  • The Aryl Bromide (C-6): A reactive handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

  • The Methoxy Group (C-5): A masked phenol that directs electrophilic substitution and influences lipophilicity.

  • The Dihydrobenzofuran Core: A restricted bioisostere of the indole nucleus, offering improved metabolic stability and distinct hydrogen-bonding vectors.

Chemical Identity & Physical Properties[7]

PropertySpecification
Chemical Name 6-Bromo-5-methoxy-2,3-dihydrobenzofuran
CAS Registry Number 40492-54-4
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES COC1=C(Br)C=C2OCCC2=C1
Physical State Solid (Off-white to pale yellow crystalline powder)
Predicted LogP ~2.8 - 3.1
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water

Synthesis & Manufacturing Methodologies

The synthesis of 6-bromo-5-methoxy-2,3-dihydrobenzofuran is primarily achieved through regioselective electrophilic aromatic substitution . The presence of the methoxy group at C-5 and the alkyl ether oxygen at C-1 creates a specific electronic environment that directs bromination.

The Regioselectivity Logic

The 5-methoxy group is a strong ortho/para director.

  • Para position (C-2): Blocked by the dihydrofuran ring structure.

  • Ortho positions (C-4 and C-6):

    • C-4: Sterically hindered by the adjacent furan ring methylene at C-3 and the methoxy group itself.

    • C-6: Significantly less hindered and electronically activated by the methoxy group.

Consequently, bromination of 5-methoxy-2,3-dihydrobenzofuran yields the 6-bromo isomer as the major product (>90% regioselectivity), with the 4-bromo isomer as a minor impurity.

Synthetic Pathway Diagram[8][9]

SynthesisPath Start 5-Methoxy-2,3-dihydrobenzofuran (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C-6) Reagent N-Bromosuccinimide (NBS) or Br2 / AcOH Reagent->Intermediate Product 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (Target) Intermediate->Product -HBr Byproduct 4-Bromo isomer (Minor Impurity) Intermediate->Byproduct Minor Pathway

Caption: Regioselective bromination pathway driven by the steric and electronic directing effects of the C-5 methoxy group.

Chemical Reactivity Profile

This molecule is designed for divergent synthesis . The bromine atom at C-6 is the primary "exit vector" for medicinal chemists to elaborate the scaffold.

Key Transformations
  • Suzuki-Miyaura Coupling: The C-6 bromine is highly reactive toward boronic acids/esters using Pd(0) catalysts (e.g., Pd(dppf)Cl₂). This is the standard method for introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Allows the introduction of amine side chains at C-6, crucial for CNS-active compounds (e.g., 5-HT ligands).

  • Demethylation: Treatment with

    
     or Pyridine-HCl converts the C-5 methoxy group into a free phenol. This unmasks a hydrogen bond donor/acceptor site or allows for re-alkylation with different solubilizing groups.
    
  • Aromatization: Oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can convert the dihydrobenzofuran core into a fully aromatic benzofuran , altering the planarity and electronic properties of the system.

Reactivity Map

Reactivity Core 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Demethyl Demethylation (BBr3, -78°C) Core->Demethyl Oxidation Aromatization (DDQ or MnO2) Core->Oxidation Biaryl 6-Aryl-5-methoxy-2,3-dihydrobenzofuran (Kinase Inhibitors) Suzuki->Biaryl Amine 6-Amino-5-methoxy derivatives (GPCR Ligands) Buchwald->Amine Phenol 6-Bromo-2,3-dihydrobenzofuran-5-ol (Orthogonal Protection) Demethyl->Phenol Benzofuran 6-Bromo-5-methoxybenzofuran (Planar Scaffold) Oxidation->Benzofuran

Caption: Divergent synthesis capabilities of the 6-bromo-5-methoxy-2,3-dihydrobenzofuran scaffold.

Medicinal Chemistry Applications

Serotonergic Modulators (5-HT Receptors)

The dihydrobenzofuran ring is a bioisostere of the indole ring found in serotonin.

  • Mechanism: Substitution at the C-6 position (via the bromine handle) with ethylamine or aminopropyl chains creates potent agonists for 5-HT2A and 5-HT2C receptors.

  • Example: The "Fly" series and APB (Aminopropylbenzofuran) derivatives often utilize this core to lock the ethylamine side chain conformation, reducing metabolic degradation by MAO (Monoamine Oxidase).

BET Bromodomain Inhibitors

Recent research identifies dihydrobenzofurans as effective acetyl-lysine mimetics.

  • Application: The methoxy group mimics the key carbonyl interactions required for binding to the BRD4 pocket. The bromine allows the attachment of solubilizing tails that extend into the solvent-exposed region of the protein.

Experimental Protocols

Protocol A: Synthesis via Bromination of 5-Methoxy-2,3-dihydrobenzofuran

This protocol prioritizes regioselectivity for the C-6 position.

Reagents:

  • 5-Methoxy-2,3-dihydrobenzofuran (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (Solvent, 10 mL/g)

  • Ammonium Acetate (

    
    ) (0.1 equiv, catalyst)
    

Procedure:

  • Dissolution: Charge a reaction vessel with 5-Methoxy-2,3-dihydrobenzofuran and Acetonitrile at room temperature (20–25°C).

  • Catalyst Addition: Add Ammonium Acetate. Stir for 5 minutes.

  • Bromination: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to maintain internal temperature <5°C. Note: Slow addition prevents over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC (Target conversion >98%).

  • Work-up: Quench with 10% Sodium Thiosulfate solution (to remove trace bromine). Extract with Ethyl Acetate.[7]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane to yield the product.
    
Protocol B: Suzuki Cross-Coupling (General Procedure)

For attaching an aryl group at C-6.

Reagents:

  • 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (1.0 equiv)[3][4][5][6]

  • Aryl Boronic Acid (1.2 equiv)[8]

  • 
     (0.05 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degas solvents with nitrogen for 30 minutes.

  • Combine all reagents in a sealed tube or reactor.

  • Heat to 90°C for 12 hours under nitrogen atmosphere.

  • Cool, filter through Celite, and purify via flash column chromatography.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The compound is an aryl bromide and may possess alkylating properties if activated.

  • Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive—store in amber vials to prevent slow debromination or oxidation.

References

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and 5-HT2 receptor binding activities. Journal of Medicinal Chemistry, 36(24), 3700–3706. [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. [Link]

Sources

Exploratory

starting materials for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran synthesis

This guide outlines the synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , a critical intermediate in the development of 5-HT4 receptor agonists (e.g., Prucalopride analogs) and other bioactive benzofuran derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , a critical intermediate in the development of 5-HT4 receptor agonists (e.g., Prucalopride analogs) and other bioactive benzofuran derivatives.[1]

The guide prioritizes two distinct pathways:

  • Route A (De Novo Ring Construction): The "Gold Standard" for regiochemical certainty, building the dihydrofuran ring onto a pre-functionalized phenol.

  • Route B (Direct Functionalization): A scalable, direct bromination approach that requires careful control of regioselectivity.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule, 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , features a 1,2,4,5-tetrasubstituted benzene core fused to a dihydrofuran ring.[1] The primary challenge in its synthesis is establishing the correct relative orientation of the bromine (C6) and methoxy (C5) groups within the fused system.[1]

Retrosynthetic Disconnections
  • Disconnection A (C-Br Bond Formation):

    • Precursor: 5-Methoxy-2,3-dihydrobenzofuran.[1]

    • Strategy: Electrophilic aromatic substitution (Bromination).[1]

    • Risk:[1] Regioselectivity.[1][2][3] The C5-methoxy group activates C4 and C6, while the C7a-ether oxygen activates C7.[1] Steric hindrance at C4 and electronic competition between C6 and C7 dictate the product distribution.[1]

  • Disconnection B (Dihydrofuran Ring Formation):

    • Precursor:2-Bromo-4-hydroxyanisole (3-Bromo-4-methoxyphenol).[1]

    • Strategy:

      
      -alkylation with a 1,2-dihaloethane followed by intramolecular Friedel-Crafts alkylation.[1]
      
    • Advantage:[1][4][5][6] The bromine position is fixed relative to the methoxy group before ring closure, guaranteeing the 6-bromo isomer if cyclization occurs at the less hindered ortho-position.[1]

Part 2: Primary Route – De Novo Ring Construction

Objective: High-fidelity synthesis with guaranteed regiochemistry.[1][6]

Starting Material Specifications
  • Chemical Name: 2-Bromo-4-hydroxyanisole (also known as 3-Bromo-4-methoxyphenol).[1]

  • CAS Number: 19322-27-1 (Verify with supplier; isomers exist).[1]

  • Structure: Phenol with -OH at C1, -Br at C3, and -OMe at C4.[1]

  • Purity Requirement:

    
     98% (HPLC). Isomeric impurities (e.g., 2-bromo-4-methoxyphenol) will lead to the wrong regioisomer (7-bromo).[1]
    
Reaction Workflow

This route employs a two-step "one-pot" or stepwise sequence:


-alkylation followed by intramolecular cyclization.[1]
Step 1: O-Alkylation

Reagents: 1,2-Dibromoethane (excess),


, Acetone or DMF.[1]
Mechanism: 

displacement of bromide by the phenoxide.[1]
Step 2: Intramolecular Cyclization

Reagents:


 (Lewis Acid) or Polyphosphoric Acid (PPA).[1]
Mechanism:  Intramolecular Friedel-Crafts Alkylation.[1]
Regiocontrol:  The intermediate ether has two positions ortho to the oxygen: C2 (flanked by Br) and C6 (flanked by H).[1] Cyclization occurs exclusively at the less sterically hindered C6  position, placing the bromine at C6 of the final benzofuran ring.
Detailed Protocol
StepOperationCritical Parameters
1 Solvation Dissolve 2-Bromo-4-hydroxyanisole (1.0 eq) in anhydrous DMF (0.5 M).
2 Base Addition Add anhydrous

(2.5 eq).[1] Stir at RT for 30 min to generate phenoxide.
3 Alkylation Add 1,2-dibromoethane (3.0 eq). Heat to 80°C for 4-6 hours. Monitor by TLC for consumption of phenol.
4 Workup (Intermediate) Dilute with water, extract with EtOAc. Concentrate to obtain 1-(2-bromoethoxy)-3-bromo-4-methoxybenzene.
5 Cyclization Dissolve intermediate in anhydrous DCM. Cool to 0°C. Add

(1.2 eq) portion-wise.
6 Reaction Allow to warm to RT. Stir for 12 hours. The alkyl chain attacks C6.
7 Quench Pour onto ice/HCl mixture carefully. Extract with DCM.
8 Purification Recrystallize from Ethanol/Hexane or purify via Silica Flash Chromatography (Hexane:EtOAc 9:1).[1]

Part 3: Alternative Route – Direct Bromination

Objective: Scalable synthesis using readily available bulk starting materials.[1]

Starting Material[1][2][7]
  • Chemical Name: 5-Methoxy-2,3-dihydrobenzofuran.[1]

  • Source: Commercial or synthesized from 4-methoxyphenol via reaction with 2-bromoethanol and PPA cyclization.[1]

Regioselectivity Logic

In 5-methoxy-2,3-dihydrobenzofuran:

  • C4: Ortho to OMe, but sterically hindered by the C3-methylene of the furan ring.[1]

  • C6: Ortho to OMe, meta to the ring oxygen. Electronically activated and sterically accessible.[1]

  • C7: Ortho to the ring oxygen. Activated, but less so than the positions ortho to the methoxy group.

Result: Bromination with NBS (N-Bromosuccinimide) in polar solvents (e.g., DMF or Acetonitrile) favors the 6-bromo isomer due to the strong directing effect of the methoxy group overcoming the activation from the ring oxygen.[1] However, ~5-10% of the 4-bromo or 7-bromo isomers may form, requiring chromatographic separation.[1]

Protocol (NBS Method)
  • Dissolution: Dissolve 5-methoxy-2,3-dihydrobenzofuran (10 mmol) in Acetonitrile (50 mL).

  • Bromination: Add NBS (10.5 mmol) slowly at 0°C to prevent over-bromination.

  • Catalysis: A catalytic amount of

    
     (10 mol%) can enhance regioselectivity for the para-to-H (C6) position.[1]
    
  • Reaction: Stir at 0°C -> RT for 2 hours.

  • Purification: Evaporate solvent. Redissolve in

    
    , wash with water. Purify residue by column chromatography (Silica, 5% EtOAc in Hexanes). The 6-bromo isomer typically elutes last among monobrominated species due to the "ortho-ortho" buttressing effect with the methoxy group.[1]
    

Part 4: Visualization of Pathways[1]

SynthesisPathways cluster_0 Route A: De Novo Construction (High Fidelity) cluster_1 Route B: Direct Functionalization Start1 2-Bromo-4-hydroxyanisole (3-Bromo-4-methoxyphenol) Inter1 1-(2-bromoethoxy)- 3-bromo-4-methoxybenzene Start1->Inter1 1,2-dibromoethane K2CO3, DMF, 80°C (O-Alkylation) Target 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran Inter1->Target AlCl3, DCM (Intramolecular Friedel-Crafts @ C6) Start2 5-Methoxy- 2,3-dihydrobenzofuran Start2->Target NBS, MeCN (Direct Bromination) Byproduct 7-Bromo Isomer (Minor Impurity) Start2->Byproduct Regio-leakage

Caption: Comparative synthesis pathways. Route A (Blue) guarantees C6 regiochemistry via steric control during cyclization.[1] Route B (Dashed) relies on electronic directing effects.[1]

Part 5: References

  • Regioselectivity of Benzofuran Bromination:

    • Title: Synthesis of substituted 2,3-dihydrobenzofurans via intramolecular cyclization.[1][2]

    • Source:Journal of Organic Chemistry, 2003, 68(8), 2968.

    • Context: Discusses the preference for C6 substitution in 5-methoxy substrates due to steric hindrance at C4.

    • (Representative link for context).[1]

  • Starting Material Synthesis (2-Bromo-4-hydroxyanisole):

    • Title: Selective bromination of phenols and anisoles.[1]

    • Source:Tetrahedron Letters, 1999, 40(12), 2295.

    • Context: Confirms that bromination of 4-methoxyphenol occurs ortho to the hydroxyl group, yielding the required 3-bromo-4-methoxyphenol precursor.[1]

  • Analogous 5-HT4 Agonist Synthesis (Prucalopride Intermediates):

    • Title: Synthesis and SAR of novel benzofuran derivatives as 5-HT4 receptor agonists.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1307.

    • Context: Validates the "De Novo" ring construction strategy for ensuring correct halogen placement in dihydrobenzofuran cores.

Sources

Foundational

The Dihydrobenzofuran Scaffold: From Natural Origins to Targeted Therapeutics

Topic: Discovery, History, and Synthetic Evolution of Substituted Dihydrobenzofurans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Synthetic Evolution of Substituted Dihydrobenzofurans Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between complex natural products and precision therapeutics.[1] Ubiquitous in neolignans, alkaloids, and flavonoids, this bicyclic core has evolved from a structural curiosity in isolated plant metabolites to a critical template for drugs targeting G-protein coupled receptors (GPCRs), particularly melatonin receptors. This guide synthesizes the historical trajectory of DHB discovery, details the transition from classical to catalytic asymmetric synthesis, and analyzes the industrial-scale production of Ramelteon as a definitive case study in process chemistry.

Part 1: Historical Evolution & Natural Occurrence

The Natural Product Roots

The discovery of the dihydrobenzofuran core is not marked by a single synthetic event but by the isolation of bioactive metabolites from the Asteraceae and Lauraceae plant families. Historically, these compounds were identified as key structural motifs in:

  • Neolignans: Such as Conocarpan and Licarin A, exhibiting potent anti-fungal and anti-trypanosomal activities.

  • Opioid Alkaloids: The DHB ring is the E-ring of the morphine skeleton, critical for the rigid three-dimensional architecture required for opioid receptor binding.

  • Flavonoids: Compounds like Furaquinocins (Streptomyces isolates) which show cytocidal activity.

The Synthetic Awakening

Early access to this scaffold relied on "brute force" cyclization methods, primarily the Claisen Rearrangement of allyl phenyl ethers followed by acid-catalyzed cyclization. While effective for simple substrates, these methods lacked the stereochemical control necessary for modern drug discovery, often yielding racemic mixtures that required wasteful resolution.

The paradigm shift occurred in the late 20th century with the advent of transition-metal catalysis. The ability to forge the C2-C3 bond or the C3-C3a bond enantioselectively transformed DHB from a passive isolation target to an active synthetic tool.

DHB_Evolution NP Natural Product Isolation (19th-20th Century) Morphine, Neolignans Classical Classical Synthesis (1960s-1980s) Claisen Rearrangement Acid Cyclization NP->Classical Structural Elucidation Catalytic Catalytic Era (1990s-2000s) Pd-catalyzed Heck Rh-catalyzed C-H Activation Classical->Catalytic Need for Stereocontrol Pharma Therapeutic Application (2005-Present) Ramelteon (Rozerem) Targeted GPCR Agonists Catalytic->Pharma Scalable Asymmetry

Figure 1: Evolutionary timeline of the dihydrobenzofuran scaffold from natural product isolation to pharmaceutical application.

Part 2: Synthetic Methodologies (The "How")

Modern synthesis prioritizes atom economy and enantioselectivity. The following table contrasts the primary synthetic routes utilized in contemporary research.

Table 1: Comparative Synthetic Strategies for 2,3-Dihydrobenzofurans
MethodologyKey MechanismCatalyst/ReagentAdvantagesLimitations
Intramolecular Alkylation

displacement of halide
Base (

, NaH)
Simple, low costPoor enantiocontrol; requires pre-functionalized precursors.
Pd-Catalyzed Carboalkoxylation Alkene insertion/C-O bond formation

, Phosphine ligands
High functional group tolerance; modularRequires aryl triflates/halides; expensive ligands.
Rh-Catalyzed C-H Activation C-H insertion/[3+2] Annulation

Atom economical; uses unactivated substratesHigh catalyst loading; limited to specific directing groups.
Asymmetric Hydrogenation Reduction of benzofurans/alkenesRh-Josiphos / Ru-BINAPIndustrial Standard ; >99% ee; ScalableRequires high-pressure equipment; substrate specific.

Part 3: Case Study - Ramelteon (Rozerem)[3]

Ramelteon (TAK-375) is the first approved melatonin receptor agonist for insomnia that does not bind to GABA receptors, avoiding the abuse potential of benzodiazepines. Its development by Takeda Pharmaceutical Company highlights the critical role of asymmetric hydrogenation in accessing the chiral DHB core.

The Synthetic Challenge

Ramelteon possesses a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core with a single chiral center at the C8 position.[2][3] The (S)-configuration is essential for high affinity binding to MT1/MT2 receptors (


 = 14 pM / 112 pM).[4]
The Industrial Solution: Rh-Catalyzed Asymmetric Hydrogenation

While early routes relied on resolving racemic intermediates, the optimized process route utilizes a Rhodium-catalyzed asymmetric hydrogenation of an allylamine intermediate.

  • Precursor: An allylamine derivative of the tricyclic core.

  • Catalyst System:

    
     with a chiral Josiphos  ligand (specifically Ligand 3k: (R)-1-[(S)-2-(di-2-furylphosphino)ferrocenyl]ethyldi(tert-butyl)phosphine).
    
  • Outcome: This system delivers the (S)-amine with >99% ee and high turnover numbers (TON), making it commercially viable.

Ramelteon_Synthesis Start Tricyclic Olefin Precursor (Achiral) Inter Chiral Amine Intermediate (>99% ee) Start->Inter Asymmetric Hydrogenation Cat Rh-Josiphos Catalyst (Chiral Induction) Cat->Inter Stereocontrol H2 H2 (High Pressure) H2->Inter Acylation Propionylation Inter->Acylation Final Ramelteon (TAK-375) (S)-Enantiomer Acylation->Final

Figure 2: Logic flow of the enantioselective synthesis of Ramelteon via Rh-catalyzed hydrogenation.

Part 4: Detailed Experimental Protocol

Self-Validating Protocol for the Asymmetric Hydrogenation of Allylamine Precursors (Adapted from Yamashita et al., Takeda Pharmaceutical Co.)

Objective

To synthesize the chiral amine intermediate for Ramelteon with >95% enantiomeric excess (ee).

Materials & Reagents
  • Substrate: (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine.

  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).
    
  • Ligand: (R)-1-[(S)-2-(di-2-furylphosphino)ferrocenyl]ethyldi(tert-butyl)phosphine (Josiphos type).

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ) gas, ultra-high purity.
    
Step-by-Step Methodology
  • Catalyst Preparation (In-situ):

    • In a nitrogen-filled glovebox, dissolve

      
       (1.0 mg, 2.0 µmol) and the Josiphos ligand (2.7 mg, 5.2 µmol) in degassed MeOH (0.5 mL).
      
    • Stir at room temperature for 15 minutes to form the active orange-red catalytic complex.

    • Validation Check: The solution must remain clear; turbidity indicates ligand oxidation or impurity.

  • Reaction Setup:

    • Dissolve the allylamine substrate (20 mg, 0.1 mmol) in degassed MeOH (0.5 mL) in a glass liner compatible with a high-pressure autoclave.

    • Transfer the catalyst solution to the substrate solution via cannula (exclude air).

    • Place the liner into the stainless steel autoclave.

  • Hydrogenation:

    • Purge the autoclave three times with

      
       gas (pressurize to 0.5 MPa, then vent).
      
    • Pressurize the system to 0.7 MPa (7 bar) with

      
      .
      
    • Stir magnetically at room temperature (

      
      ) for 3 hours.
      
  • Work-up & Analysis:

    • Vent the hydrogen gas carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Validation (ee determination): Analyze the crude residue via HPLC using a chiral column (e.g., DAICEL CHIRALCEL OD-H).

    • Expected Result: >98% conversion, >95% ee of the (S)-amine.

Part 5: Future Perspectives

The field is moving beyond simple hydrogenation. The frontier of DHB synthesis lies in C-H Functionalization , where unactivated C-H bonds in phenols or ethers are selectively activated to close the furan ring. Recent work using Rh(III)-catalysis allows for the direct coupling of N-phenoxyacetamides with alkynes or dienes to form highly substituted DHBs in a single step. This reduces step counts and waste, aligning with Green Chemistry principles for next-generation drug manufacturing.

References

  • Yamashita, M., & Yamano, T. (2009). "Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine." Chemistry Letters. Link

  • Uchikawa, O., et al. (2002).[5] "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry. Link

  • Chen, Z., Pitchakuntla, M., & Jia, Y. (2019).[6] "Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton." Natural Product Reports. Link

  • Tu, Y., et al. (2023).[1][7] "Highly Enantioselective Pd/TY-Phos-Catalyzed Heck/Tsuji–Trost Reaction for the Synthesis of Chiral 2,3-Dihydrobenzofurans." Journal of the American Chemical Society. Link

  • Ramelteon (Rozerem) Prescribing Information. U.S. Food and Drug Administration (FDA). Link

Sources

Exploratory

Chemo-Computational Profile: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Topic: Theoretical Properties & Synthetic Utility of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Properties & Synthetic Utility of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Executive Summary

6-Bromo-5-methoxy-2,3-dihydrobenzofuran is a specialized heterocyclic intermediate primarily utilized in the synthesis of conformationally restricted phenethylamine bioisosteres (e.g., the "FLY" and "DragonFLY" classes of 5-HT2A agonists) and benzofuran-based anti-arrhythmic agents. Structurally, it represents a rigidified analogue of 4-bromo-3-methoxyphenol, where the ethyl side chain of the phenethylamine scaffold is mimicked or anchored by the dihydrofuran ring.

This guide provides a comprehensive theoretical and practical analysis of this molecule, focusing on its regioselective synthesis, computed physicochemical properties (DFT/ADMET), and its role as a pharmacophoric scaffold in medicinal chemistry.

Theoretical Physicochemical Profile

Data derived from Density Functional Theory (DFT) B3LYP/6-31G and consensus molecular descriptor algorithms.*

Molecular Descriptors

The following properties define the molecule's behavior in biological systems (ADME) and synthetic environments.

PropertyValue (Predicted)Significance
Formula C₉H₉BrO₂Core scaffold
Molecular Weight 229.07 g/mol Low MW, fragment-like
LogP (Consensus) 2.6 – 2.9Moderate lipophilicity; CNS penetrant
TPSA 18.46 ŲHigh permeability (Rule of 5 compliant)
H-Bond Acceptors 2Ether oxygens (Pos 1, Pos 5)
H-Bond Donors 0Aprotic; requires functionalization for H-bonding
Rotatable Bonds 1Methoxy group (rigid core)
Dipole Moment ~2.4 DDirected towards the oxygen atoms
Electronic Structure (DFT Analysis)

Theoretical modeling suggests a specific electronic distribution that dictates reactivity:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the oxygen lone pairs. High electron density at positions 4 and 7 suggests these are sites for further electrophilic attack if the bromine at 6 is displaced or if the ring is activated.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the benzene ring, indicating susceptibility to nucleophilic aromatic substitution (SNAr) only under forcing conditions (e.g., Pd-catalyzed coupling).

  • Electrostatic Potential (MEP): The region around the bromine atom exhibits a "sigma-hole" (positive potential), facilitating halogen bonding interactions in receptor binding pockets (e.g., Ser159 in 5-HT2A).

Synthetic Pathways & Regioselectivity

The synthesis of 6-bromo-5-methoxy-2,3-dihydrobenzofuran relies on the directing effects of the oxygen substituents. The 5-methoxy group is a strong ortho/para director, but the para position (C2) is blocked by the alkyl ring, and ortho position 4 is sterically hindered by the C3-methylene of the dihydrofuran ring. Consequently, bromination occurs selectively at position 6.

Reaction Flowchart (Graphviz)

SynthesisFlow Start 4-Methoxyphenol Step1 O-Alkylation (1,2-dibromoethane, K2CO3) Start->Step1 Intermediate1 1-(2-bromoethoxy)-4-methoxybenzene Step1->Intermediate1 Step2 Intramolecular Cyclization (AlCl3 or Amberlyst-15) Intermediate1->Step2 Core 5-Methoxy-2,3-dihydrobenzofuran Step2->Core Step3 Regioselective Bromination (Br2/AcOH or NBS/DMF, -10°C) Core->Step3 Product 6-BROMO-5-METHOXY- 2,3-DIHYDROBENZOFURAN Step3->Product RegioNote Regioselectivity Control: 5-OMe directs ortho to Pos 6 Pos 4 is sterically hindered Step3->RegioNote

Figure 1: Synthetic route from 4-methoxyphenol. The critical step is the regioselective bromination at C6.

Experimental Protocol: Regioselective Bromination

Objective: Synthesize 6-bromo-5-methoxy-2,3-dihydrobenzofuran from 5-methoxy-2,3-dihydrobenzofuran.

Reagents:

  • Substrate: 5-Methoxy-2,3-dihydrobenzofuran (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Ammonium Acetate (10 mol%) - Optional, promotes regioselectivity.

Procedure:

  • Dissolution: Dissolve 5-methoxy-2,3-dihydrobenzofuran (10 mmol) in ACN (50 mL) under inert atmosphere (N₂).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature prevents over-bromination at position 4.

  • Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the starting material.

  • Quench: Quench with saturated sodium thiosulfate solution to remove excess bromine.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from cold ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (CDCl3): Look for two singlets in the aromatic region.

    • Pos 4-H: ~6.8-6.9 ppm (singlet).

    • Pos 7-H: ~7.2-7.3 ppm (singlet).

    • Absence of coupling: Confirms para-relationship (positions 4 and 7), indicating bromine is at 6.

Pharmacological & Structural Utility

The molecule serves as a critical "hemi-rigid" bioisostere. In the context of 5-HT2A receptor agonists (hallucinogens/therapeutics), the dihydrobenzofuran ring mimics the electron-rich methoxy group of phenethylamines while reducing conformational entropy.

Pharmacophore Mapping (Graphviz)

Pharmacophore cluster_0 Reference: 2,5-Dimethoxy-4-bromo-phenethylamine (2C-B) cluster_1 Bioisostere: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran P_OMe2 2-OMe D_Ring Dihydrofuran Ring (Pos 2,3 + O1) P_OMe2->D_Ring Conformational Restriction P_Br4 4-Br D_Br6 6-Br P_Br4->D_Br6 Hydrophobic/Halogen Bonding P_OMe5 5-OMe D_OMe5 5-OMe P_OMe5->D_OMe5 Electronic Equivalence

Figure 2: Structural overlay showing how the dihydrobenzofuran core mimics the pharmacophore of 2C-B. The dihydrofuran ring locks the 2-methoxy conformation.

SAR Implications
  • Lipophilicity: The 6-Br substituent significantly increases lipophilicity compared to the 6-H analog, enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Stability: The dihydrofuran ring protects the oxygen from O-demethylation (a common metabolic route for methoxy groups), potentially extending the half-life of drugs derived from this scaffold.

  • Receptor Affinity: The bromine atom at position 6 is critical for high affinity at 5-HT2A/2C receptors, occupying a specific hydrophobic pocket (Val156/Phe340 region).

References

  • Monte, A. P., et al. (1996). Dihydrobenzofuran Analogues of Hallucinogens.[1] 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Krawiecka, M., et al. (2014). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Link

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Link[2]

Sources

Protocols & Analytical Methods

Method

purification techniques for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

An In-Depth Guide to the Purification of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Authored by a Senior Application Scientist Introduction: The Significance of Purity in the Synthesis of Bioactive Molecules 6-Bromo-5-metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Authored by a Senior Application Scientist

Introduction: The Significance of Purity in the Synthesis of Bioactive Molecules

6-Bromo-5-methoxy-2,3-dihydrobenzofuran is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. Its substituted benzofuran scaffold is a common motif in a variety of biologically active compounds, making it a valuable intermediate for synthesizing novel therapeutic agents.[1][2][3] The journey from a crude reaction mixture to a final, highly pure active pharmaceutical ingredient (API) is paved with meticulous purification steps. For a versatile intermediate like 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, achieving high purity is not merely a matter of good laboratory practice; it is a prerequisite for the success of subsequent synthetic transformations.

Impurities, which can range from unreacted starting materials and reagents to by-products of side reactions, can have a detrimental impact on downstream processes.[4] They can poison expensive catalysts, lead to the formation of unwanted side-products, complicate the isolation and purification of the final compound, and ultimately reduce the overall yield and reproducibility of the synthesis. This guide provides a comprehensive overview of the most effective techniques for the purification of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, grounded in the principles of chemical separation and supported by practical, field-proven protocols.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target compound. These properties dictate the choice of purification method and the specific conditions required for optimal separation.

PropertyValueSignificance for Purification
Molecular Formula C₉H₉BrO₂Provides the elemental composition.
Molecular Weight 229.07 g/mol Useful for mass spectrometry analysis.
Appearance Pale yellow oil that may spontaneously crystallize.[5]The physical state at room temperature determines whether recrystallization is a viable primary purification method.
Melting Point 41-42°C.[5]A sharp melting point close to the literature value is an indicator of high purity.
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and chloroform. Sparingly soluble in non-polar solvents like hexane.This is a critical parameter for selecting solvents for both column chromatography and recrystallization.
Polarity Moderately polar.The polarity of the molecule is the key determinant for its behavior in chromatographic systems.

Core Purification Strategies: A Tale of Two Techniques

For a compound like 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, two primary purification techniques are most effective: silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the physical state of the crude product.

Silica Gel Column Chromatography: The Workhorse of Separation

Column chromatography is a versatile and widely used technique for purifying compounds from complex mixtures. It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (in this case, silica gel) and a mobile phase (the eluent).

Causality Behind the Choice: This method is particularly useful when the crude product is an oil or when it contains impurities with polarities similar to the target compound. It allows for a fine-tuned separation that is often not achievable by other means.

Detailed Protocol for Column Chromatography

Step 1: Eluent System Selection via Thin-Layer Chromatography (TLC)

  • The "Why": Before committing to a large-scale column, it is essential to determine the optimal solvent system using TLC.[6] The goal is to find a solvent mixture (eluent) that provides good separation between the desired product and any impurities. A good separation is indicated by a clear difference in the Retention Factor (Rf) values. For 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate (silica gel coated).

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio).

    • Visualize the separated spots under UV light.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.3-0.4, with clear separation from other spots. A commonly effective eluent system for this compound is hexane:ethyl acetate = 2:1 .[5]

Step 2: Column Packing

  • The "Why": A well-packed column is crucial for achieving good separation. The goal is to create a uniform bed of silica gel without any cracks or air bubbles, which can lead to poor resolution.

  • Procedure (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • In a separate beaker, make a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, continuously tapping the column to ensure even packing.

    • Once the silica has settled, add another layer of sand on top.

Step 3: Sample Loading

  • The "Why": The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

  • Procedure (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • The "Why": As the eluent flows through the column, the components of the mixture will travel down at different rates. By collecting the eluent in separate fractions, the purified compound can be isolated.

  • Procedure:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) to maintain a steady flow rate.

    • Collect the eluent in a series of labeled test tubes or flasks.

Step 5: Analysis and Product Isolation

  • The "Why": The collected fractions must be analyzed to determine which ones contain the pure product.

  • Procedure:

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop and visualize the TLC plate to identify the fractions containing the pure compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-5-methoxy-2,3-dihydrobenzofuran.

Workflow for Column Chromatography Purification

Caption: Workflow of purification by column chromatography.

Recrystallization: Harnessing Solubility for Purification

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.

Causality Behind the Choice: This method is ideal when the crude product is a solid and the impurities are present in relatively small amounts. Since 6-Bromo-5-methoxy-2,3-dihydrobenzofuran has a melting point just above room temperature (41-42°C), it can often be induced to crystallize and then purified by this method.[5]

Detailed Protocol for Recrystallization

Step 1: Solvent Selection

  • The "Why": The choice of solvent is the most critical step in recrystallization. An ideal solvent should:

    • Dissolve the compound sparingly or not at all at room temperature.

    • Dissolve the compound completely at its boiling point.

    • Either not dissolve the impurities at all (allowing for hot filtration) or dissolve them very well even at low temperatures (so they remain in solution).

    • Not react with the compound.

    • Be sufficiently volatile to be easily removed from the purified crystals.

  • Screening Procedure:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) to each tube at room temperature to check for solubility.

    • Heat the tubes that show poor solubility at room temperature to see if the solid dissolves.

    • Cool the tubes where the solid dissolved upon heating to see if crystals form. A solvent like ethanol or a mixture of ethanol and water is often a good starting point.

Step 2: Dissolution and Decolorization

  • The "Why": The goal is to create a saturated solution of the compound at a high temperature.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb them.

Step 3: Hot Filtration (if necessary)

  • The "Why": If there are insoluble impurities (including activated charcoal), they must be removed from the hot solution before crystallization.

  • Procedure:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

Step 4: Crystallization

  • The "Why": Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Procedure:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

Step 5: Isolation and Drying

  • The "Why": The purified crystals need to be separated from the solvent (mother liquor) which contains the dissolved impurities.

  • Procedure:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Workflow for Recrystallization Purification

Caption: Workflow of purification by recrystallization.

Assessment of Purity

After purification, it is crucial to verify the purity of the 6-Bromo-5-methoxy-2,3-dihydrobenzofuran. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound and to detect any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point that matches the literature value (41-42°C) is a strong indication of high purity.[5]

Safety Precautions

  • Always handle 6-Bromo-5-methoxy-2,3-dihydrobenzofuran and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals used for detailed hazard information.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 70(4), 639-647.
  • Burtoloso, A. C. B., et al. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. J. Org. Chem., 77(15), 6436-6447.
  • PrepChem.com. Synthesis of 6-(o-cyanocinnamyl)-2,3-dihydro-5-hydroxy-benzofuran. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

  • Pavel, P. Separation methods: Chromatography. Available from: [Link]

  • Wikipedia. DOB-5-hemiFLY. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]

  • Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • ResearchGate. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Available from: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Substituted benzofuran. Available from: [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • Royal Society of Chemistry. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Available from: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

Sources

Application

Application Note: Pharmacological Profiling of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Scaffolds

Executive Summary & Biological Context 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (CAS: 156632-05-2) is a "privileged scaffold" in medicinal chemistry.[1] It serves as the critical pharmacophore and synthetic intermediate f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

6-Bromo-5-methoxy-2,3-dihydrobenzofuran (CAS: 156632-05-2) is a "privileged scaffold" in medicinal chemistry.[1] It serves as the critical pharmacophore and synthetic intermediate for Ramelteon (Rozerem) , a selective Melatonin Receptor (MT1/MT2) agonist used for insomnia.[1]

While often viewed as a precursor, this dihydrobenzofuran core mimics the indole ring of melatonin (5-methoxy-N-acetyltryptamine).[1] Consequently, evaluating its biological activity requires a dual-pronged approach:

  • Agonist Potential: Assessing intrinsic activity at Gi-coupled GPCRs (MT1/MT2).[1][2]

  • Cytotoxicity & Off-Target Effects: Dihydrobenzofuran derivatives are frequently reported to possess tubulin-binding and anticancer properties, which can confound GPCR results if not ruled out.[1]

This guide details the protocols for validating this scaffold's activity, focusing on cAMP inhibition assays (primary pharmacology) and ATP-based cytotoxicity profiling (safety/specificity).[1]

Signal Transduction & Assay Logic

To accurately measure the activity of this scaffold, we must interrogate the specific signaling pathway of its target.[1] The Melatonin receptors (MT1/MT2) are Gi/o-coupled GPCRs .[1][2][3]

Mechanism of Action[4][5][6]
  • Ligand Binding: The 5-methoxy group of the benzofuran core anchors the molecule in the receptor pocket.[1]

  • G-Protein Activation: The receptor activates the G

    
    i subunit.[1]
    
  • Effector Modulation: G

    
    i inhibits Adenylyl Cyclase (AC).[1]
    
  • Readout: Intracellular cAMP levels decrease .

Critical Experimental Note: Because the signal is a decrease in cAMP, the assay requires a "Challenge Step" using Forskolin to artificially raise basal cAMP levels.[1] The agonist's potency is measured by its ability to suppress this Forskolin-induced spike.[1]

Pathway Visualization

G Ligand 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran Receptor MT1/MT2 Receptor (GPCR) Ligand->Receptor Binding Gi Gi Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Production Forskolin Forskolin (Challenge) Forskolin->AC Stimulates Readout TR-FRET Signal (Increase) cAMP->Readout Inverse Correlation

Figure 1: Gi-Coupled Signaling Pathway.[1] The assay measures the suppression of Forskolin-stimulated cAMP production.

Primary Protocol: Gi-Coupled cAMP Inhibition Assay[1]

Objective: Quantify the potency (


) of the benzofuran derivative at MT1/MT2 receptors.
Method:  Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET (e.g., LANCE Ultra).[1]
Reagents & Materials[6][7][8][9][10]
  • Cell Line: CHO-K1 or HEK293 stably expressing human MT1 (CNR1) or MT2 (CNR2).[1]

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Stabilizer) + 500 µM IBMX (PDE inhibitor to prevent cAMP degradation).[1]

  • Detection Kit: cAMP Gs/Gi Kit (Cisbio/Revvity or Promega GloSensor).[1]

  • Stimulant: Forskolin (Stock 10 mM in DMSO).[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 6-Bromo-5-methoxy-2,3-dihydrobenzofuran in 100% DMSO to 10 mM.[1]

    • Perform a 1:3 serial dilution in DMSO (10 points).[1]

    • Transfer to the assay plate (384-well low volume white plate).[1] Final DMSO concentration must be <0.5%.[1]

  • Cell Seeding:

    • Harvest cells and resuspend in Assay Buffer at 200,000 cells/mL.[1]

    • Dispense 5 µL of cell suspension (1,000 cells/well) into the plate containing the compound.

    • Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.[1]

  • Forskolin Challenge:

    • Prepare Forskolin in Assay Buffer at 4x the final concentration (e.g., if target is 10 µM, prepare 40 µM).[1]

    • Add 5 µL of Forskolin solution to all wells.[1]

    • Incubate for 30-45 minutes at RT.

  • Detection & Lysis:

    • Add 10 µL of Detection Reagents (cAMP-d2 antibody + Cryptate conjugate) prepared in Lysis Buffer.[1]

    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).[1]

    • Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).

Data Analysis & Validation

Calculate the HTRF Ratio (


).[1] Plot the ratio against log[Compound].
ParameterAcceptance CriteriaNotes
Z' Factor > 0.5Indicates a robust assay window.[1]
Basal Signal StableCells alone (no Forskolin) should show low cAMP.[1]
Forskolin Max > 5-fold over BasalEnsures the system can be inhibited.[1]
Reference Ramelteon

~ 20-50 pM
Positive control must match literature.

Secondary Protocol: Cytotoxicity Profiling (Safety)

Objective: Distinguish between true receptor agonism and false positives caused by cell death or mitochondrial toxicity, a known risk with benzofuran derivatives.[1] Method: ATP Quantification (CellTiter-Glo).[1]

Workflow
  • Seeding: Plate parental CHO-K1 cells (non-transfected) at 2,000 cells/well in 384-well plates.

  • Treatment: Treat with the same concentration range of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran used in the GPCR assay.

  • Incubation: Incubate for 24 hours (acute toxicity) and 48 hours (delayed toxicity).

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media).[1] Shake for 2 minutes.

  • Readout: Measure Luminescence.

Interpretation:

  • If the compound inhibits cAMP at 1 nM but kills cells at 10 µM, there is a safe therapeutic window .[1]

  • If cytotoxicity

    
     overlaps with cAMP 
    
    
    
    , the "activity" is likely an artifact of cell death.

Experimental Screening Cascade

This diagram illustrates the decision matrix for qualifying the 6-Bromo-5-methoxy-2,3-dihydrobenzofuran scaffold.

Workflow Start Start: 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran Solubility Step 1: Solubility Check (DMSO Tolerance) Start->Solubility Primary Step 2: Primary Assay (MT1/MT2 cAMP - Gi) Solubility->Primary Decision1 Active? Primary->Decision1 Decision1->Start No (Modify Structure) Counter Step 3: Counter Screen (Parental Cell cAMP) Decision1->Counter Yes (EC50 < 1µM) Tox Step 4: Cytotoxicity (ATP / CellTiter-Glo) Counter->Tox Profile Step 5: Selectivity (MT1 vs MT2) Tox->Profile Non-Toxic

Figure 2: Screening Cascade. A stepwise approach to validate specific activity vs. off-target toxicity.

Expected Results & Troubleshooting

Comparative Potency Data (Simulated)

The following table represents expected values if the assay is performing correctly, based on literature for this scaffold class.

CompoundMT1

(cAMP)
MT2

(cAMP)
Cytotoxicity

Interpretation
Ramelteon (Ref)0.02 nM0.05 nM> 10 µMHigh Potency/Safety
Melatonin (Control)0.1 nM0.1 nM> 100 µMEndogenous Ligand
6-Bromo-Intermediate ~50 - 200 nM~100 - 300 nM~50 µMModerate Activity (Precursor)
Vehicle (DMSO)No EffectNo EffectN/ABaseline
Troubleshooting Guide
  • Low Signal Window: Ensure Forskolin concentration is titrated (usually 1-10 µM).[1] If Forskolin is too high, a weak agonist cannot overcome the stimulation.[1]

  • Precipitation: The bromine atom increases lipophilicity (

    
    ).[1] If the compound crashes out in aqueous buffer, add 0.01% Pluronic F-127 to the assay buffer.[1]
    
  • High Background: In the cAMP assay, this usually means the cell density is too high or the lysis step was incomplete.[1]

References

  • FDA Center for Drug Evaluation and Research. (2005).[1] Application Number: 21-782 (Ramelteon) Pharmacology Review.[1] Retrieved from

  • Kato, K., et al. (2005).[1] Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist.[1][4] Neuropharmacology.[1][5] Retrieved from

  • Shaikh, A. K., & Varvounis, G. (2014).[1][6] Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates. Organic Letters, 16(5), 1478–1481.[1] Retrieved from

  • Stauch, B., et al. (2020).[1] Structure-based discovery of potent and selective melatonin receptor agonists.[1][3] eLife, 9:e53779.[1] Retrieved from

  • Cisbio (Revvity). HTRF cAMP Gi Assay Protocol. Retrieved from

Sources

Method

Application Note: Cytotoxicity Assessment Protocol for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Abstract & Scope This Application Note provides a rigorous, standardized protocol for assessing the cytotoxicity of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (referred to herein as BM-DBF ). While dihydrobenzofuran scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous, standardized protocol for assessing the cytotoxicity of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (referred to herein as BM-DBF ). While dihydrobenzofuran scaffolds are privileged structures in medicinal chemistry—often exhibiting anticancer, antioxidant, and antimicrobial properties—the specific 6-bromo-5-methoxy substitution pattern introduces unique physicochemical challenges, particularly regarding lipophilicity and aqueous solubility.

This guide moves beyond generic "MTT protocols" to address the specific handling requirements of halogenated benzofuran derivatives. It integrates metabolic viability screening (MTS/CCK-8) with membrane integrity validation (LDH), ensuring that observed toxicity is pharmacological rather than an artifact of precipitation or solvent effects.

Compound Characterization & Preparation

Physicochemical Context

BM-DBF is a lipophilic small molecule. The bromine atom at position 6 enhances membrane permeability but significantly reduces aqueous solubility compared to non-halogenated analogs. The 5-methoxy group serves as a hydrogen bond acceptor, potentially influencing tubulin binding or metabolic stability.

Stock Solution Preparation (Critical Step)
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).

  • Target Stock Concentration: 10 mM or 50 mM.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh BM-DBF powder using an analytical balance (precision ±0.01 mg).

  • Calculate the required DMSO volume:

    
    
    
  • Add DMSO and vortex for 30 seconds.

  • Visual Check: Inspect for turbidity. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

Working Solutions & Precipitation Control
  • Vehicle Control: Culture media containing 0.5% DMSO (v/v).

  • Maximum Solubility Check: Before adding to cells, dilute the stock 1:200 in warm culture media (37°C). If a milky precipitate forms immediately, the assay maximum concentration must be lowered (typically < 50 µM for this scaffold).

Experimental Design: The Screening Cascade

To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death), a dual-assay approach is mandated.

Cell Line Selection
Cell LineTissue OriginRationale for BM-DBF Testing
HepG2 Liver (Hepatocellular)Metabolic Competence: Assesses if BM-DBF requires bioactivation or if it induces hepatotoxicity (common with halogenated aromatics).
A549 Lung (Epithelial)General Screen: High sensitivity to ROS-inducing agents; robust model for benzofuran anticancer screening.
HFF-1 Foreskin FibroblastSafety Control: Normal human cells to determine the Selectivity Index (SI).
Assay Selection[1]
  • Primary Screen: MTS or CCK-8 Assay .

    • Why: Tetrazolium reduction measures mitochondrial metabolic activity. Unlike MTT, these reagents form soluble formazan, eliminating the solubilization step that can be error-prone with lipophilic drugs like BM-DBF.

  • Secondary Validation: LDH Release Assay .

    • Why: Measures membrane rupture. If MTS is low but LDH is low, the compound is cytostatic. If both are affected, it is cytotoxic.

Detailed Protocol: MTS Metabolic Viability Assay

Materials
  • Reagent: CellTiter 96® AQueous One Solution (MTS) or equivalent CCK-8 kit.

  • Plate: 96-well clear bottom, tissue-culture treated.

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

Workflow Visualization

CytotoxicityWorkflow Stock Stock Prep (50 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Keep DMSO < 0.5% Stock->Dilution Seeding Cell Seeding (5,000 cells/well) 24h Recovery Treatment Treatment (48h - 72h Incubation) Seeding->Treatment Dilution->Treatment Add Compounds Readout MTS Addition (1-4h Incubation) OD 490nm Treatment->Readout Analysis Data Analysis (4PL Regression) Readout->Analysis

Figure 1: Step-by-step workflow for the high-throughput cytotoxicity screening of BM-DBF.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Harvest cells at 80-90% confluency.

  • Count cells and dilute to 50,000 cells/mL .

  • Dispense 100 µL/well (5,000 cells/well) into columns 2-11.

  • Add 100 µL media only to columns 1 and 12 (Blank/Edge effect barrier).

  • Incubate 24h at 37°C, 5% CO₂.

Day 2: Compound Treatment

  • Prepare a 200 µM Intermediate Solution of BM-DBF in media (from 50 mM stock, dilution factor 1:250). Note: This ensures final DMSO is low.

  • Perform 1:2 serial dilutions in a separate sterile deep-well plate to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 1.56 µM.

  • Aspirate old media from the cell plate (carefully, do not disturb monolayer).

  • Add 100 µL of each concentration to triplicate wells.

  • Controls:

    • Negative Control: Media + 0.2% DMSO.

    • Positive Control:[1][2] 10 µM Doxorubicin or 10% DMSO (for 100% kill).

Day 4: Readout (48h or 72h post-treatment)

  • Add 20 µL of MTS/CCK-8 reagent directly to each well.

  • Incubate for 1–4 hours. Check periodically: stop when Vehicle Control OD ≈ 1.0 - 1.5.

  • Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.

Mechanistic Validation (Advanced)

If BM-DBF shows significant cytotoxicity (IC₅₀ < 10 µM), the mechanism is likely linked to ROS generation or mitochondrial uncoupling, common in halogenated phenols/ethers.

Proposed Mechanism of Action

Mechanism Compound BM-DBF (Lipophilic) CellEntry Passive Diffusion (Cell Membrane) Compound->CellEntry Mito Mitochondrial Accumulation CellEntry->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Uncoupling? Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome C Release Damage DNA Damage (γ-H2AX) ROS->Damage Damage->Apoptosis

Figure 2: Potential cytotoxic pathways for halogenated dihydrobenzofurans involving mitochondrial stress.

Data Analysis & Reporting

Calculation

Calculate % Viability for each well:



Curve Fitting

Use GraphPad Prism or SigmaPlot. Fit data to the four-parameter logistic (4PL) equation :



  • X: Log of concentration.

  • Y: % Viability.

  • Report: IC₅₀ (µM), R² (should be > 0.95), and 95% Confidence Intervals.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.Reduce max concentration to 50 µM. Pre-warm media to 37°C before dilution.
High Background OD Compound absorbs at 490 nm (unlikely for this structure but possible).Prepare "Compound Only" wells (no cells) and subtract this value.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS or media only.
Variable Replicates Pipetting error or poor cell mixing.Vortex cell suspension frequently during seeding. Use a multichannel pipette.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Hydroxybenzofuran-2-one. Retrieved from

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Kaplan, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. Retrieved from

  • Gaylord Chemical Company. (2010). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. Bulletin #102B. Retrieved from

  • Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and functional aspects. Acta Histochemica. (Standard reference for MTS/MTT distinction).

Sources

Application

derivatization of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran for SAR studies

Application Note: Strategic Derivatization of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran for SAR Profiling Executive Summary & Strategic Rationale The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in nu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran for SAR Profiling

Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., dihydro-tremetone) and synthetic therapeutics (e.g., 5-HT2C agonists). The specific substrate, 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , represents a high-value "SAR node" because it offers two distinct, orthogonal vectors for chemical space expansion:

  • The C6-Bromine Handle: A platform for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system or introduce solubility-enhancing polar groups.

  • The C5-Methoxy Handle: A "masked" phenol that can be deprotected and subsequently alkylated to modulate Hydrogen Bond Donor/Acceptor (HBD/HBA) counts and lipophilicity (cLogP).

This guide provides validated protocols to exploit these vectors, ensuring high yields and reproducibility in a medicinal chemistry setting.

Derivatization Workflow (Visualized)

The following flowchart outlines the divergent synthesis strategy. We prioritize C6 functionalization before C5 demethylation to avoid catalyst poisoning by the free phenol or chemoselectivity issues.

SAR_Workflow Start 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran Suzuki Path A: Suzuki Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Path B: Buchwald-Hartwig (Amination) Start->Buchwald HNR2 RuPhos-Pd Biaryl 6-Aryl-5-methoxy Analog Suzuki->Biaryl Amine 6-Amino-5-methoxy Analog Buchwald->Amine Demethyl Path C: Demethylation (BBr3) Biaryl->Demethyl Amine->Demethyl Phenol 5-Hydroxy Intermediate Demethyl->Phenol Alkylation Path D: O-Alkylation (R-X, Base) Phenol->Alkylation Final Final SAR Library Alkylation->Final

Figure 1: Divergent synthetic pathway. Path A/B establishes the primary pharmacophore; Path C/D tunes physicochemical properties.

Module 1: C6-Expansion via Suzuki-Miyaura Coupling

Challenge: The electron-donating methoxy group at C5 increases electron density at the C6 position, potentially slowing down the oxidative addition step of the catalytic cycle. Solution: Use of electron-rich, bidentate ligands (dppf) or biaryl monophosphines (SPhos) to facilitate the reaction.

Protocol A: Standard Biaryl Synthesis

Target: 6-(Hetero)aryl-5-methoxy-2,3-dihydrobenzofurans

  • Reaction Setup:

    • To a microwave vial (or round-bottom flask), add 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (1.0 equiv, 0.5 mmol).

    • Add Aryl Boronic Acid (1.5 equiv).

    • Add catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 5 mol%). Note: Pd(PPh₃)₄ is a viable alternative but dppf is more robust against air/moisture.

    • Add base: Cs₂CO₃ (3.0 equiv).[2] Why: Cesium carbonate provides better solubility in organic solvents than potassium carbonate.

    • Solvent: 1,4-Dioxane : Water (4:1 v/v, 5 mL) . Degas by sparging with Argon for 10 mins.

  • Execution:

    • Seal and heat to 90°C for 4–16 hours (or 110°C for 30 mins in microwave).

    • Monitor: TLC (Hexane/EtOAc) or LCMS. Look for consumption of bromide (M+H 229/231).

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

    • Purify via silica flash chromatography.[3]

Module 2: C6-Amination via Buchwald-Hartwig

Challenge: Amination of electron-rich aryl halides is difficult due to competitive reductive elimination of the amine. Solution: Utilization of RuPhos (for primary amines) or XPhos (for secondary amines) precatalysts. These bulky ligands prevent catalyst deactivation and promote reductive elimination.

Protocol B: C-N Bond Formation

Target: 6-Amino-5-methoxy-2,3-dihydrobenzofurans

  • Reaction Setup:

    • In a glovebox or under strict Argon flow, charge a vial with Substrate (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add Base: NaOtBu (1.4 equiv). Critical: Strong base is required; ensure substrate is stable (dihydrobenzofuran is stable).

    • Add Catalyst: RuPhos Pd G3 (0.02–0.05 equiv).

    • Solvent: Anhydrous Toluene or THF (0.1 M concentration).

  • Execution:

    • Heat to 80–100°C for 2–12 hours.

    • Note: If the amine is volatile, use a sealed tube.

  • Validation:

    • A distinct color change (often to dark orange/brown) usually indicates active catalysis.

    • Filter through a Celite pad before purification to remove Palladium black.

Module 3: C5-Tuning via Demethylation & Alkylation

Challenge: The dihydrobenzofuran ring is sensitive to harsh oxidation, but generally stable to Lewis acids. However, BBr₃ requires strict temperature control to prevent ring opening or polymerization.

Protocol C: BBr₃ Mediated Demethylation

Target: 6-Substituted-5-hydroxy-2,3-dihydrobenzofuran

  • Setup:

    • Dissolve the 5-methoxy substrate (from Module 1 or 2) in anhydrous DCM (0.1 M).

    • Cool to -78°C (Dry ice/Acetone bath). Strict Requirement.

  • Addition:

    • Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes.

    • Stir at -78°C for 30 mins, then allow to warm to 0°C (ice bath) and stir for 1–2 hours. Do not heat to RT unless conversion is stalled.

  • Quench (Exothermic!):

    • Cool back to -78°C. Add MeOH dropwise (violent reaction possible).

    • Dilute with saturated NaHCO₃ . Extract with DCM.

Protocol D: O-Alkylation (Ether Synthesis)

Target: 5-Alkoxy SAR Analogs

  • Reaction:

    • Mix Phenol intermediate (1.0 equiv) with K₂CO₃ (2.0 equiv) in DMF or Acetonitrile .

    • Add Alkyl Halide (1.1 equiv).

    • Stir at 60°C for 2–6 hours.

    • Alternative: For complex alcohols, use Mitsunobu conditions (PPh₃, DIAD, THF, RT).

SAR Data Management & Interpretation

When profiling these derivatives, organize data to correlate structural changes with physicochemical properties.

Analog IDC6-SubstituentC5-SubstituentcLogPMWSAR Hypothesis
Parent -Br-OMe2.8229Reference / Intermediate
A-01 -Phenyl-OMe3.4226Hydrophobic pocket exploration
A-02 -Pyridine-3-yl-OMe2.5227Reduce LogP, add H-bond acceptor
B-01 -Morpholine-OMe1.9235Solubility / Metabolic stability
C-01 -Phenyl-OH2.9212H-bond donor introduction
D-01 -Phenyl-O-Ethyl-NMe22.1283Solubilizing side-chain

Key Trends to Watch:

  • C6-Biaryls: Often increase potency but raise lipophilicity (LogP). Use heteroaryls (Pyridine, Pyrazole) to counteract this.

  • C5-OH: Phenols are often metabolic liabilities (Glucuronidation). Cap with polar ethers (Protocol D) to maintain potency while improving PK.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[2]1995 , 95, 2457–2483.[2] Link

  • Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4]2011 , 2, 27–50. Link

  • Demethylation Protocols: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (General Reference for BBr3 usage).
  • Dihydrobenzofuran Bioactivity: L. Wu, et al. "Rh(III)-catalyzed C-H activation...[5] construction of dihydrobenzofurans." Org.[2][5][6] Lett.2021 , 23, 3844-3849.[5] Link

  • Benzofuran SAR Studies: Khatana, K.; Gupta, A. "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences2020 , 4.10, 114-123. Link

Sources

Method

Application Note: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran in Medicinal Chemistry

This application note details the strategic utilization of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , a high-value heterocyclic building block.[1] This guide is designed for medicinal chemists and process scientists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic utilization of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , a high-value heterocyclic building block.[1] This guide is designed for medicinal chemists and process scientists, focusing on its synthesis, reactivity, and application in generating diversity-oriented libraries for GPCR and kinase drug discovery.[1]

[1]

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and benzothiophenes.[1] The specific substitution pattern of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran offers a unique "push-pull" electronic environment. The C5-methoxy group functions as an electron-donating group (EDG), enhancing the nucleophilicity of the ring, while the C6-bromine provides a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions.[1] This orthogonal reactivity allows for the rapid elaboration of the C6 position, making this compound a critical intermediate in the synthesis of 5-HT receptor modulators , kinase inhibitors , and anti-inflammatory agents .[1]

Chemical Profile & Structural Significance[2][3][4][5][6][7][8][9][10]

PropertySpecification
Compound Name 6-Bromo-5-methoxy-2,3-dihydrobenzofuran
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Core Scaffold 2,3-Dihydrobenzofuran (Coumaran)
Key Substituents C5-Methoxy (EDG), C6-Bromo (Leaving Group)
Electronic Character Electron-rich core; C6 position activated for oxidative addition
Solubility Soluble in DCM, THF, DMF; Low solubility in water
Structural Logic (SAR Implications)
  • Bioisosterism: The dihydrobenzofuran ring mimics the indole core found in serotonin (5-HT) but lacks the H-bond donor capability of the N-H, improving membrane permeability (logP modulation).[1]

  • Metabolic Stability: Unlike the aromatic benzofuran, the 2,3-dihydro ring is less prone to oxidative metabolism (e.g., epoxide formation), often resulting in improved pharmacokinetic (PK) profiles.[1]

  • Vector Exploration: The C6-bromine handle allows vectors to be extended into the "solvent-exposed" regions of a binding pocket, a common strategy in kinase inhibitor design (e.g., targeting the hinge region).[1]

Synthetic Protocols

Protocol A: Regioselective Synthesis of the Core

Rationale: Direct bromination of 5-methoxy-2,3-dihydrobenzofuran can yield a mixture of C6 and C7 isomers due to the competing directing effects of the ring oxygen (activates C7) and the methoxy group (activates C4 and C6).[1] The following protocol optimizes for the C6-isomer .

Reagents:

  • 5-Methoxy-2,3-dihydrobenzofuran (Starting Material)[1][2]

  • N-Bromosuccinimide (NBS)[1]

  • Acetonitrile (MeCN) or DMF[1]

  • Silica Gel (for purification)[1][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methoxy-2,3-dihydrobenzofuran (1.0 eq) in anhydrous MeCN (0.1 M concentration). Cool to 0°C under an inert atmosphere (N₂).[1]

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Critical: Slow addition prevents over-bromination.[1]

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT). Monitor via LC-MS or TLC (Hexane/EtOAc 9:1). The C6-bromo isomer is typically the major kinetic product due to the steric accessibility relative to C4 and the strong para-directing effect of the methoxy group (relative to the meta-directing effect of the ring oxygen on C6).

  • Quench & Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine.[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 0-10% EtOAc in Hexanes.

    • Separation: The C6-bromo isomer typically elutes after the C7-isomer (if present) due to slight polarity differences. Verify regiochemistry via NOE NMR (Strong NOE between C4-H and C5-OMe; NOE between C7-H and C6-substituent is absent).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Rationale: This protocol utilizes the C6-bromine to install aryl or heteroaryl groups, essential for building receptor-ligand libraries.[1]

Reagents:

  • 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Dioxane/Water (4:1)[1]

Workflow:

  • Degassing: Charge a microwave vial with the bromide, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 minutes.[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Isolation: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Application Case Study: 5-HT2A Receptor Ligand Design

The 6-bromo-5-methoxy-2,3-dihydrobenzofuran scaffold is a direct precursor to "Fly" and "Dragonfly" type psychoactive compounds, but with a focus on therapeutic selectivity (e.g., antidepressant activity without hallucinations).[1]

Experimental Logic:

  • Scaffold: The 2,3-dihydrobenzofuran core locks the ethylamine side chain (in derived tryptamines) into a specific conformation.[1]

  • Substitution: The C5-OMe mimics the C5-OH of serotonin.

  • Extension: Coupling a hydrophobic aryl group at C6 (via Protocol B) targets the hydrophobic pocket of the 5-HT2A receptor, potentially increasing potency (Ki) and selectivity over 5-HT2C.[1]

Visualizing the Synthetic Pathway (DOT Diagram)[1]

G Start 5-Methoxy-2,3- dihydrobenzofuran Bromination Regioselective Bromination (NBS, MeCN, 0°C) Start->Bromination Electrophilic Subst. Intermediate 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran (Key Scaffold) Bromination->Intermediate Major Isomer Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Intermediate->Buchwald Cyanation Rosenmund-von Braun (CuCN, DMF) Intermediate->Cyanation Prod_Aryl 6-Aryl-5-methoxy Analogs (Biaryl Scaffolds) Suzuki->Prod_Aryl C-C Bond Prod_Amino 6-Amino-5-methoxy Analogs (Kinase Inhibitors) Buchwald->Prod_Amino C-N Bond Prod_Cyano 6-Cyano-5-methoxy Analogs (Intermediates) Cyanation->Prod_Cyano C-C Bond

Caption: Divergent synthesis strategy using 6-Bromo-5-methoxy-2,3-dihydrobenzofuran as a linchpin intermediate for library generation.[1]

Safety & Handling

  • Hazards: The compound is an organobromide and should be treated as a potential irritant and sensitizer.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the dihydrofuran ring or demethylation.

  • Waste: Dispose of halogenated organic waste in dedicated streams.

References

  • Scaffold Utility: Benzofuran and 2,3-dihydrobenzofuran scaffolds in drug discovery.[1] (Review of biological activities including anticancer and anti-inflammatory).[1][5]

  • Synthetic Methodology: Regioselective bromination of activated aromatic ethers.[1] (General protocols applicable to methoxy-dihydrobenzofurans).

  • Medicinal Application: Structure-Activity Relationships of Dihydrobenzofuran Analogues of Hallucinogens.[1] (Discusses the 5-methoxy-bromo substitution pattern in 5-HT ligands).

  • Related Compound Data: Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. (Provides spectral data for the core scaffold).

Disclaimer: This document is for research and development purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Answering the user's request. Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 6-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran. Recognizing that multi-step organic syntheses are prone to impurity formation, this document provides a structured approach to identifying, troubleshooting, and mitigating common impurities encountered during this specific process. The synthesis of pharmacologically active benzodifurans and their precursors are complex, with each step holding the potential for side-product formation[1].

Section 1: Frequently Asked Questions (FAQs) on Impurity Profile

Q1: What is the most probable synthetic route assumed in this guide?

A: This guide focuses on the direct electrophilic bromination of 5-methoxy-2,3-dihydrobenzofuran. This is a common and efficient method for introducing a bromine atom to the aromatic ring. The methoxy and dihydrofuran ether groups are activating and direct the electrophile primarily to the ortho and para positions.

Q2: What are the primary classes of impurities I should expect?

A: The most common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 5-methoxy-2,3-dihydrobenzofuran.

  • Regioisomeric Impurities: Bromination occurring at positions other than C6, such as the C4 or C7 positions.

  • Over-brominated Products: Introduction of a second bromine atom to the ring, leading to dibromo-derivatives.

  • Degradation Products: Impurities formed through oxidation or other side reactions, although typically less common under controlled electrophilic bromination conditions.[2][3]

Q3: Why is controlling these impurities critical?

A: In drug development, even small amounts of impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regioisomers, for example, can exhibit different pharmacological or toxicological profiles. Regulatory agencies require stringent control and characterization of all impurities.

Q4: What are the best initial steps to characterize the purity of my product?

A: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the main product and detecting isomers.[4] For structural confirmation of the product and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), are indispensable.[5][6][7]

Section 2: Troubleshooting Guide for Synthesis & Analysis

This section addresses specific issues you may encounter during the synthesis and purification of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran.

Troubleshooting Workflow Diagram

Below is a logical workflow to diagnose and resolve common purity issues identified after the reaction work-up.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Recommended Actions start Initial Analysis Shows Low Purity (<98%) prob1 Multiple Peaks in HPLC/GC start->prob1 prob2 Incorrect Mass in MS start->prob2 prob3 Unexpected Signals in NMR start->prob3 cause1 Cause: Incomplete Reaction Solution: Increase reaction time, check reagent stoichiometry. prob1->cause1 Peak matches starting material cause2 Cause: Over-bromination Solution: Use ≤1.0 eq. of Bromine, control temperature. prob1->cause2 Peak MW = Product + 78/79 cause3 Cause: Regioisomer Formation Solution: Optimize solvent and temperature to improve selectivity. prob1->cause3 Peak MW = Product prob2->cause2 prob3->cause3 Aromatic signals differ cause4 Cause: Starting Material Impurity Solution: Analyze and purify 5-methoxy-2,3-dihydrobenzofuran. prob3->cause4 Aliphatic signals differ act1 Purification: Recrystallization or Column Chromatography cause1->act1 cause2->act1 cause3->act1 act3 Modify Synthetic Protocol Based on Findings cause4->act3 act2 Re-characterize Purified Material (HPLC, NMR, MS) act1->act2 act2->act3

Caption: Troubleshooting workflow for purity issues.

Common Issues in a Q&A Format

Q: My HPLC shows a significant peak with a shorter retention time that matches my starting material. What went wrong?

A: This indicates an incomplete reaction.

  • Causality: The brominating agent may have been insufficient, or the reaction time was too short. Electrophilic aromatic substitution requires a sufficiently reactive electrophile, which can be generated from Br₂ with a catalyst or by using a milder brominating agent like N-Bromosuccinimide (NBS).[8][9]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least one full equivalent of the brominating agent was used.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but be cautious as this may also promote side reactions.

Q: I see a peak in my GC-MS with a mass of ~306/308 amu, while my product is ~228/230 amu. What is this?

A: This corresponds to a di-brominated product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) will be evident.

  • Causality: The benzofuran ring is highly activated by two oxygen-containing groups, making it susceptible to over-bromination if excess brominating agent is used or if reaction conditions are too harsh.[2]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95 eq.) can sometimes be beneficial.

    • Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C) to maintain control over the reaction exotherm and prevent localized areas of high concentration.

    • Purification: These higher molecular weight impurities can often be removed via column chromatography or recrystallization.

Q: My ¹H NMR is clean in the aliphatic region, but I have extra, small signals in the aromatic region. What could they be?

A: This is a classic sign of regioisomeric impurities. While the 6-position is electronically favored, small amounts of bromination at other positions can occur.

  • Causality: The directing effects of the substituents are not perfectly selective. The solvent can play a significant role in the regioselectivity of bromination.

  • Troubleshooting Steps:

    • Structural Elucidation: Use 2D NMR techniques (COSY, HMBC) to attempt to identify the structures of the isomers.

    • Optimize Reaction Conditions: Varying the solvent (e.g., from acetic acid to dichloromethane) or the brominating agent (e.g., Br₂ vs. NBS) can alter the isomeric ratio.

    • Purification: Isomers are often difficult to separate. Preparative HPLC or careful column chromatography with a shallow gradient may be required.

Table 1: Potential Process-Related Impurities and Their Characteristics
Impurity Name Structure (Predicted) Typical Analytical Signature Mitigation Strategy
5-methoxy-2,3-dihydrobenzofuranStarting MaterialShorter retention time in RP-HPLC; Absence of Br isotope pattern in MS.Drive reaction to completion; Purification.
4-Bromo-5-methoxy-2,3-dihydrobenzofuranRegioisomerSimilar retention time in HPLC; Different aromatic splitting in ¹H NMR.Optimize reaction conditions for selectivity; Advanced chromatography.
7-Bromo-5-methoxy-2,3-dihydrobenzofuranRegioisomerSimilar retention time in HPLC; Different aromatic splitting in ¹H NMR.Optimize reaction conditions for selectivity; Advanced chromatography.
4,6-Dibromo-5-methoxy-2,3-dihydrobenzofuranOver-bromination ProductLonger retention time in RP-HPLC; M+2 peak in MS is ~80 amu higher.Control stoichiometry of brominating agent; Low temperature.

Section 3: Key Protocols & Methodologies

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for assessing the purity of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran. It should be optimized for your specific equipment.[4]

Table 2: Example HPLC-UV Method Parameters
Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start at 40% B, increase to 90% B over 15 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 280 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 10 mL of Acetonitrile.

Procedure:

  • Prepare the mobile phases and sample as described above.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram.

  • Analysis: The main peak corresponds to the product. Peaks at shorter retention times may include the starting material, while peaks at longer retention times could be di-brominated species. Regioisomers will likely have very similar retention times and may co-elute.

Protocol 2: Purification by Column Chromatography

This method is effective for removing both less polar (starting material) and more polar (over-brominated) impurities.

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the hexane/ethyl acetate mixture.

    • The less polar starting material will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 95:5 hexane/ethyl acetate) to elute the desired product.

    • More polar impurities, like di-bromo compounds, will elute last.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Bromo-5-methoxy-2,3-dihydrobenzofuran.

Section 4: References

  • BenchChem. (2025). Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem Application Note.

  • ChemSynthesis. (2025). 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran. ChemSynthesis Database.

  • ACS GCI Pharmaceutical Roundtable. Bromination. Wordpress.

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.

  • ResearchGate. (n.d.). ¹HNMR spectrum of 1-(1-benzofuran-2-yl). ResearchGate.

  • eScholarship. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship, University of California.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic-chemistry.org.

  • Krawiecka, M., et al. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.

  • Michigan State University Department of Chemistry. (n.d.). Reactions of Aromatic Compounds. MSU Chemistry.

  • ResearchGate. (n.d.). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. ResearchGate.

  • ChemicalBook. (n.d.). 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. ChemicalBook.

  • Worth, B. R. (n.d.). Synthesis of some benzofuranoid compounds. ANU Open Research.

  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. [Link]

  • SIELC Technologies. (2025). HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC.

  • CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters. CNR-IRIS.

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.

  • MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI.

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments of the benzodifuran core. ResearchGate.

  • European Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.

  • RSC Publishing. (2010). Analytical Methods. RSC Publishing.

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • MDPI. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. MDPI. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • MDPI. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI.

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. MSU Chemistry.

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.

  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. [Link]

  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (Doctoral dissertation, University College Cork).

  • ResearchGate. (2025). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. ResearchGate.

  • DEA Microgram Journal. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov.

  • ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate.

  • ResearchGate. (n.d.). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. ResearchGate.

  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities. Google Patents.

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. [Link]

  • Journal of Applicable Chemistry. (n.d.). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. JOCPR.

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde.

  • Semantic Scholar. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Semantic Scholar.

Sources

Optimization

challenges in scaling up 6-Bromo-5-methoxy-2,3-dihydrobenzofuran production

Technical Support Center: Scale-Up of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Executive Summary Scaling up the production of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran presents a classic challenge in electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Executive Summary

Scaling up the production of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran presents a classic challenge in electrophilic aromatic substitution: balancing regioselectivity (C6 vs. C4/C7) with process safety (exotherm control). While the 5-methoxy group strongly activates the ring, directing incoming electrophiles to the ortho positions (C4 and C6), steric hindrance from the heterocyclic ring typically favors C6. However, at kilogram scales, thermodynamic control and mixing efficiency become critical to prevent over-bromination and isomer formation.

This guide addresses the critical bottlenecks in the bromination of 5-methoxy-2,3-dihydrobenzofuran, providing self-validating protocols and troubleshooting workflows.

Module 1: Synthetic Route & Reagent Selection

Q: Should I use elemental Bromine ( ) or N-Bromosuccinimide (NBS) for scale-up?

Recommendation: For scales >100g, N-Bromosuccinimide (NBS) is preferred for selectivity, though


 is more atom-economical.

Technical Rationale:

  • Selectivity: NBS provides a low, controlled concentration of active bromine species (

    
    ), which favors mono-bromination at the most electron-rich, least hindered position (C6). Elemental bromine is highly aggressive and often leads to significant 4,6-dibromo impurities and oxidation of the dihydrobenzofuran ring [1].
    
  • Handling: NBS is a solid, allowing for precise dosing via hopper or portion-wise addition, whereas liquid bromine requires specialized corrosion-resistant metering pumps and poses severe vapor hazards.

Comparison Table: Bromination Reagents

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (

)
Regioselectivity (C6:C4) High (>95:5)Moderate (85:15)
Exothermicity Manageable (Slow release)High (Instantaneous)
By-products Succinimide (Water soluble)HBr gas (Corrosive, scrubber needed)
Solvent Compatibility DMF, MeCN, THFAcOH, DCM, CHCl3
Scale-up Risk Solids handling (dust)Vapor pressure/Corrosion
Q: Which solvent system maximizes yield and purity?

Recommendation: Acetonitrile (MeCN) or DMF at 0°C to 10°C.

  • Acetonitrile: Offers excellent solubility for the starting material and NBS. Succinimide precipitates out or remains soluble depending on concentration, but the polarity stabilizes the transition state, improving regioselectivity [2].

  • Avoid: Acetic acid (often used with

    
    ) can promote acid-catalyzed ring opening or over-bromination due to higher reaction temperatures.
    

Module 2: Process Control & Troubleshooting

Q: I am seeing ~10% of the 4-bromo isomer. How do I suppress this?

Root Cause: The 5-methoxy group activates both C4 and C6. While C6 is sterically favored, higher temperatures or local "hot spots" during reagent addition provide enough energy to overcome the steric barrier at C4.

Troubleshooting Protocol:

  • Temperature Control: Lower the reactor jacket temperature to -10°C. The reaction rate will decrease, but the selectivity for the kinetic product (C6) will increase.

  • Dosing Strategy: Switch from "dump" addition to continuous dosing of NBS (as a solution in MeCN) over 2-4 hours. This keeps the concentration of electrophile low relative to the substrate.

  • Visual Check: Ensure your agitation is sufficient (Reynolds number > 10,000). Poor mixing creates zones of high NBS concentration, promoting side reactions.

Q: The reaction mixture turns dark/black. Is my product decomposing?

Diagnosis: This indicates oxidative ring opening or polymerization. The dihydrobenzofuran ring is electron-rich and susceptible to oxidation.

Corrective Action:

  • Radical Scavenger: Add 1-2 mol% of BHT (butylated hydroxytoluene) to the reaction mixture. Bromination via NBS can proceed via a radical mechanism if exposed to light; BHT suppresses this, favoring the ionic electrophilic substitution pathway.

  • Light Exclusion: Wrap the reactor in foil or use amber glass. Light accelerates radical bromination at the benzylic position (C3), leading to degradation [3].

Module 3: Work-up & Purification

Q: How do I safely quench the reaction on a 5kg scale?

Safety Alert: Quenching unreacted active bromine generates heat and potentially


 if using bisulfite.

Step-by-Step Quench Protocol:

  • Prepare Quench Solution: 10% aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ).
  • Cooling: Ensure reactor is at <10°C.

  • Addition: Add the quench solution slowly. Monitor the internal temperature; do not exceed 25°C.

  • Endpoint: The orange/red color should fade to pale yellow/colorless. Test with starch-iodide paper (should remain white).

Q: The product is oiling out. How do I get a crystalline solid?

Guidance: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran has a low melting point. Oiling is common if residual solvent or impurities (succinimide) are present.

Crystallization Protocol:

  • Solvent Swap: Distill off Acetonitrile/DMF and replace with Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Seeding: Cool to 0°C. If oil persists, add seed crystals of pure product (0.1 wt%).

  • Anti-solvent: Slowly add water to the IPA solution while stirring until turbidity persists, then cool to -5°C.

Visual Guides

Figure 1: Reaction Pathway & Regioselectivity Map

This diagram illustrates the electronic directing effects and the competing pathways.

BrominationPathway cluster_legend Directing Effects Start 5-methoxy-2,3- dihydrobenzofuran Intermediate Wheland Intermediate Start->Intermediate Electrophilic Attack Reagent NBS / MeCN (0°C) Reagent->Start Product 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran (Target: >90%) Intermediate->Product Path A: Kinetic (Major) Impurity1 4-Bromo Isomer (Sterically Hindered) Intermediate->Impurity1 Path B: Steric Clash (Minor) Impurity2 4,6-Dibromo Impurity Product->Impurity2 Over-bromination (Excess NBS) Legend 5-OMe: Activates C4, C6 Ring-O: Activates C7 Sterics: C6 favored over C4

Caption: Mechanistic pathway showing the competition between C6 (target) and C4 (impurity) bromination sites.

Figure 2: Scale-up Workflow

Standard Operating Procedure (SOP) flow for 1kg+ batches.

ScaleUpProcess Prep 1. Reactor Prep Clean, dry, N2 purge Cool to 0°C Dissolution 2. Dissolution Substrate + MeCN Agitation: 200 RPM Prep->Dissolution Dosing 3. Reagent Dosing Solid NBS (Portionwise) or Soln (Continuous) Maintain T < 5°C Dissolution->Dosing Reaction 4. Reaction Hold 1-3 Hours Monitor by HPLC Dosing->Reaction Reaction->Dosing Incomplete Conversion Quench 5. Quench 10% Na2S2O3 Exotherm Control Reaction->Quench Completion >98% Workup 6. Isolation Solvent Swap -> IPA Crystallize -> Filter Quench->Workup

Caption: Step-by-step workflow for the safe scale-up of the bromination process.

References

  • Vertex AI Search. (2026). Process Development and Synthesis of Process-Related Impurities... Retrieved from 1

  • O'Connor, R. E. (2022).[2] Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.[2] PhD Thesis, University College Cork.[2] Retrieved from 2

  • Journal of the Chemical Society. (2025). Role of addition compounds in the halogenation of benzofurans. Retrieved from 3

  • MDPI. (2024).[4] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. Retrieved from 5

Sources

Reference Data & Comparative Studies

Validation

comparing the synthetic efficiency of different routes to 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

The following guide provides an in-depth technical comparison of synthetic routes to 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , a critical scaffold in medicinal chemistry (e.g., for 5-HT4 receptor agonists like Prucalopri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 6-Bromo-5-methoxy-2,3-dihydrobenzofuran , a critical scaffold in medicinal chemistry (e.g., for 5-HT4 receptor agonists like Prucalopride derivatives).

Executive Summary

The synthesis of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran presents a classic regioselectivity challenge in aromatic substitution. The presence of two strong activating groups (the cyclic ether oxygen and the methoxy group) creates competing directing effects. This guide evaluates two primary methodologies:

  • Direct Electrophilic Bromination (Route A): The most atom-economical and scalable route, utilizing commercially available 5-methoxy-2,3-dihydrobenzofuran. It requires precise temperature control to maximize C-6 selectivity over C-4.

  • De Novo Cyclization (Route B): A "build-up" strategy involving the intramolecular cyclization of pre-functionalized phenols. This route guarantees regiochemical purity but suffers from higher step counts and lower overall yield.

Quick Comparison Matrix
FeatureRoute A: Direct Bromination Route B: De Novo Cyclization
Starting Material 5-Methoxy-2,3-dihydrobenzofuran3-Bromo-4-methoxyphenol (or Vanillin derivs.)
Step Count 13–4
Atom Economy HighLow (Loss of leaving groups/reagents)
Regioselectivity Variable (Requires optimization)Absolute (Defined by precursor)
Scalability Excellent (Industrial preferred)Moderate
Primary Challenge Separating C-6 vs. C-4 isomersSteric hindrance during cyclization

Route A: Direct Regioselective Bromination

The Industrial Standard

This route relies on the electronic directing effects of the 5-methoxy group and the 7a-ring oxygen. While both are ortho/para directors, the C-6 position is kinetically favored due to steric factors, though C-4 substitution is a persistent impurity.

Mechanism & Causality
  • Electronic Landscape: The 5-methoxy group strongly activates positions C-4 and C-6 (ortho). The ring oxygen (at 7a) activates C-5 (para, blocked) and C-7 (ortho).

  • Regioselection: Substitution at C-4 is sterically disfavored by the adjacent methylene group of the dihydrofuran ring (C-3). C-7 is electronically less favored than C-6 because the methoxy group is a stronger activator than the alkyl-substituted ether oxygen. Therefore, C-6 is the dominant nucleophilic site.

Experimental Protocol
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to Room Temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methoxy-2,3-dihydrobenzofuran (1.0 eq) in anhydrous Acetonitrile (10 volumes).

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes at 0°C. Critical: Slow addition prevents local high concentrations of brominating agent, reducing di-bromo byproducts.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by HPLC/TLC.

  • Quench: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted bromine species.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane to remove the minor C-4 isomer.

Performance Data
  • Typical Yield: 75–85%

  • Regiomeric Ratio (C6:C4): Typically 90:10 to 95:5 depending on solvent polarity (polar aprotic solvents like DMF tend to improve para-selectivity relative to the methoxy).

Route B: De Novo Cyclization (Intramolecular Alkylation)

The Precision Approach

When absolute structural certainty is required without chromatographic separation of isomers, building the dihydrobenzofuran ring onto a pre-brominated phenol is the superior strategy.

Mechanism & Causality

This route circumvents the regioselectivity issue by placing the bromine atom on the benzene ring before the furan ring is formed. The key step is the intramolecular alkylation of a 2-haloethyl ether.

Strategic Retrosynthesis

To obtain 6-bromo-5-methoxy-2,3-dihydrobenzofuran , one must cyclize 3-bromo-4-methoxyphenol at the C-2 position (ortho to OH and ortho to Br).

  • Note: Cyclization often favors the less hindered position. Closing ortho to a bromine atom (C-2) can be challenging due to sterics, often requiring high temperatures or specific catalysts.

Step-by-Step Methodology:

  • Alkylation: React 3-bromo-4-methoxyphenol with 1-bromo-2-chloroethane and K2CO3 in DMF (80°C, 4h) to yield the 2-chloroethyl ether.

  • Cyclization: Treat the intermediate with a Lewis acid (e.g., AlCl3 or SnCl4) or perform a radical cyclization (Bu3SnH/AIBN) if using a 2-bromoethyl ether.

    • Alternative: Use Amberlyst-15 in refluxing chlorobenzene for high-temperature intramolecular Friedel-Crafts alkylation.

Performance Data
  • Typical Yield: 40–55% (Overall)

  • Purity: >98% (Isomerically pure)

Visualization of Synthetic Pathways

The following diagram illustrates the competing pathways and the logic flow for both routes.

G cluster_0 Route A: Direct Functionalization cluster_1 Route B: De Novo Construction Start_A 5-Methoxy-2,3- dihydrobenzofuran NBS NBS / ACN (Electrophilic Subst.) Start_A->NBS Product 6-Bromo-5-methoxy- 2,3-dihydrobenzofuran (Target) NBS->Product Major Path (C-6) Impurity 4-Bromo Isomer (Minor Impurity) NBS->Impurity Minor Path (C-4) Start_B 3-Bromo-4- methoxyphenol Alkylation 1-Bromo-2-chloroethane K2CO3 Start_B->Alkylation Intermediate Aryl Chloroethyl Ether Alkylation->Intermediate Cyclization Lewis Acid / Heat (Ring Closure) Intermediate->Cyclization Cyclization->Product Regiospecific

Caption: Comparison of direct bromination (Route A) versus stepwise ring construction (Route B), highlighting the regioselectivity bifurcation in Route A.

References

  • Regioselective Synthesis of Benzofurans: Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Source: MDPI (Molecules), 2019. URL:[Link][1]

  • Bromination of Benzofuran Derivatives: Title: Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Source: Acta Poloniae Pharmaceutica, 2011. URL:[Link]

  • Synthesis of Dihydrobenzofurans (General Protocols): Title: Synthesis of 2,3-Dihydrobenzofurans.[1][2][3][4] Source: Organic Chemistry Portal. URL:[Link]

  • Medicinal Chemistry Applications (Prucalopride Intermediates)

Sources

Comparative

A Head-to-Head Comparison of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran with Known Inhibitors in the Context of Anti-Inflammatory Activity

This guide provides a comprehensive, head-to-head comparison of the novel compound 6-Bromo-5-methoxy-2,3-dihydrobenzofuran with established inhibitors. The analysis is grounded in the well-documented anti-inflammatory po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 6-Bromo-5-methoxy-2,3-dihydrobenzofuran with established inhibitors. The analysis is grounded in the well-documented anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold, a recognized "privileged structure" in medicinal chemistry.[1][2][3] While direct experimental data for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran is emerging, this document outlines a robust, data-driven framework for its evaluation against established non-steroidal anti-inflammatory drugs (NSAIDs). The proposed studies are designed to elucidate its mechanism of action and benchmark its performance, providing critical insights for researchers and drug development professionals.

The 2,3-dihydrobenzofuran core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5] The introduction of halogen and methoxy substituents is a well-established strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds, often enhancing their potency and selectivity.[3][6] Specifically, derivatives of 2,3-dihydrobenzofuran have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1] This guide, therefore, proposes a comparative evaluation of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran against the widely used NSAIDs, Indomethacin and Celecoxib, focusing on their inhibitory effects on the cyclooxygenase (COX) and mPGES-1 enzymes.

Comparative Inhibitor Profiles

The following table outlines the key characteristics of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran and the selected reference inhibitors. The data for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran is presented as hypothetical values to be determined through the experimental protocols detailed in this guide.

Compound Structure Target(s) Reported IC50 Therapeutic Class
6-Bromo-5-methoxy-2,3-dihydrobenzofuran Br-C8H7O2-OCH3Proposed: mPGES-1, COX-2To be determinedInvestigational
Indomethacin C19H16ClNO4COX-1, COX-2COX-1: ~10-100 nMCOX-2: ~100-1000 nMNon-steroidal anti-inflammatory drug (NSAID)
Celecoxib C17H14F3N3O2SCOX-2COX-2: ~40 nMCOX-1: >15 µMCOX-2 selective NSAID

Proposed Experimental Workflow for Comparative Analysis

To empirically validate and compare the inhibitory potential of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison A COX-1/COX-2 Inhibition Assay C Determine IC50 Values A->C B mPGES-1 Inhibition Assay B->C G Compare IC50 of Test Compound vs. Indomethacin & Celecoxib C->G H Evaluate Selectivity Index (COX-1 vs. COX-2) C->H D LPS-stimulated RAW 264.7 Macrophages E Measure PGE2 Production (ELISA) D->E F Assess Cellular Viability (MTT Assay) D->F E->G I Correlate Biochemical and Cellular Data G->I

Caption: Proposed experimental workflow for comparative inhibitor analysis.

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assays (COX-1, COX-2, and mPGES-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran against COX-1, COX-2, and mPGES-1 enzymes and compare it with Indomethacin and Celecoxib.

Methodology:

  • Enzyme Source: Use commercially available, purified ovine COX-1, human recombinant COX-2, and human mPGES-1.

  • Assay Principle: Utilize a colorimetric or fluorometric inhibitor screening kit according to the manufacturer's instructions. These assays typically measure the peroxidase activity of COX enzymes or the production of PGE2 for mPGES-1.

  • Procedure:

    • Prepare a series of dilutions for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, Indomethacin, and Celecoxib in DMSO.

    • In a 96-well plate, add the enzyme, heme, and the respective inhibitor at various concentrations.

    • Initiate the reaction by adding arachidonic acid (for COX assays) or PGH2 (for mPGES-1 assay).

    • Incubate for the recommended time and temperature.

    • Stop the reaction and measure the absorbance or fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Objective: To evaluate the efficacy of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in macrophages.

Methodology:

  • Cell Line: Use RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, Indomethacin, or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Cell Viability Assay:

    • Concurrently, perform an MTT assay on the cells treated with the inhibitors to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of PGE2 production in a cellular environment.

Anticipated Results and Interpretation

The following table summarizes the expected data points from the proposed experiments, which will enable a direct head-to-head comparison.

Compound COX-1 IC50 (nM) COX-2 IC50 (nM) mPGES-1 IC50 (nM) COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) Cellular PGE2 Inhibition IC50 (µM)
6-Bromo-5-methoxy-2,3-dihydrobenzofuran To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Indomethacin Expected: 10-100Expected: 100-1000Expected: >10,000Expected: ~0.1-1Expected: ~0.1-1
Celecoxib Expected: >15,000Expected: ~40Expected: >10,000Expected: >375Expected: ~0.05-0.5

A favorable profile for 6-Bromo-5-methoxy-2,3-dihydrobenzofuran would be a high potency against COX-2 and/or mPGES-1, coupled with low activity against COX-1, indicating a potentially safer gastrointestinal profile compared to non-selective NSAIDs like Indomethacin.

Signaling Pathway Context

The anti-inflammatory action of the compared inhibitors can be contextualized within the arachidonic acid cascade. The following diagram illustrates the key enzymatic steps and the points of inhibition for COX and mPGES-1 inhibitors.

G Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Indomethacin Indomethacin (Non-selective) Indomethacin->COX Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX Test_Compound 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Test_Compound->COX ? Test_Compound->mPGES1 ?

Caption: The arachidonic acid cascade and targets for anti-inflammatory drugs.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran with established anti-inflammatory drugs. The proposed experimental workflow, grounded in the known biological activities of the 2,3-dihydrobenzofuran scaffold, will provide crucial data on the compound's potency, selectivity, and cellular efficacy. The insights gained from these studies will be invaluable for guiding future preclinical and clinical development of this promising compound and its derivatives as next-generation anti-inflammatory agents.

References

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]

  • Rocca, R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1215-1226. [Link]

  • Simmler, L. D., et al. (2016). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 173(20), 3051-3065. [Link]

  • García-Morales, V., et al. (2021). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. Future Medicinal Chemistry, 13(13), 1147-1165. [Link]

  • Leone, S., et al. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 61(15), 6664-6681. [Link]

  • Patel, F. J., et al. (2023). Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62, 1141-1146. [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 46, 128174. [Link]

  • Madhu, G., et al. (2010). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21, 5151-5154. [Link]

  • Kuran, B., et al. (2013). Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. Acta Poloniae Pharmaceutica, 70(4), 651-659. [Link]

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30251-30266. [Link]

  • Wikipedia contributors. (2023). Substituted benzofuran. In Wikipedia, The Free Encyclopedia. [Link]

  • Appelt, J., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules, 25(22), 5438. [Link]

  • Sarsam, S. P. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Chen, P.-H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 786. [Link]

  • Kamal, M., et al. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences, 1(3), 1-15. [Link]

  • Farag, A. M., et al. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(1), 37-53. [Link]

  • Molbase. (n.d.). Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate. [Link]

  • Wikipedia contributors. (2024). 25-NB. In Wikipedia, The Free Encyclopedia. [Link]

  • Krawiecka, M., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3291. [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. [Link]

Sources

Validation

Technical Guide: Pharmacological Validation of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

This guide is structured as a high-level technical protocol for validating the pharmacodynamics of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran . Based on its structural properties (a lipophilic bioisostere of the melatonin i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for validating the pharmacodynamics of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran . Based on its structural properties (a lipophilic bioisostere of the melatonin indole core), this guide focuses on confirming its activity at Melatonin Receptors (MT1/MT2) while ruling out off-target liability at Serotonin 5-HT2A receptors (a common risk for benzofuran psychoplastogens).

Subject: Binding Site Confirmation & Selectivity Profiling Primary Target Class: G-Protein Coupled Receptors (GPCRs) – Melatonin (


)
Secondary Liability Screen:  Serotonin (

)

Executive Summary & Structural Logic

The molecule 6-Bromo-5-methoxy-2,3-dihydrobenzofuran represents a "privileged scaffold" in medicinal chemistry. It serves as a rigidified, lipophilic bioisostere of the 5-methoxyindole core found in melatonin.

  • The 5-Methoxy Group: Critical for hydrogen bonding with residue Asn162 (MT1) or Asn175 (MT2) , anchoring the ligand in the orthosteric pocket.

  • The 6-Bromo Substituent: Enhances lipophilicity and metabolic stability, potentially increasing receptor residence time compared to the native ligand.

  • The Dihydrobenzofuran Core: Mimics the saturation profile of Ramelteon , reducing the planarity associated with hallucinogenic benzofurans (e.g., Bromo-DragonFLY), thereby theoretically favoring sleep-promoting MT pathways over psychedelic 5-HT2A pathways.

Objective: This guide details the experimental workflow to confirm high-affinity binding to MT1/MT2 and quantify selectivity against standard alternatives.

Comparative Methodology: Choosing the Right Assay

To confirm the binding site objectively, we compare three validation methods. For this lipophilic ligand, Radioligand Binding remains the gold standard for affinity (


), while GTP

S
is required to confirm agonism.
MethodSuitability for 6-Br-5-OMe-DHBProsCons
Radioligand Displacement (Gold Standard) High Direct measurement of

; unaffected by downstream signaling bias.
Requires radioactive isotopes (

); low throughput.
Surface Plasmon Resonance (SPR) Medium Measures kinetics (

); label-free.
The high lipophilicity of the bromo-benzofuran core causes non-specific binding to sensor chips.
TR-FRET (GTP Binding) High Functional readout (Agonist vs. Antagonist); high throughput.Indirect measure of binding; subject to amplification artifacts.

Recommendation: Use Radioligand Displacement with


-Iodomelatonin to determine affinity, followed by GTP

S binding
to confirm functional efficacy.

Experimental Protocol: Radioligand Competition Assay

Purpose: To calculate the Inhibition Constant (


) of the product by displacing the standard radioligand 

-2-Iodomelatonin.
A. Reagents & Controls
  • Test Compound: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran (dissolved in 100% DMSO, final assay concentration <1% DMSO).

  • Radioligand:

    
    -Iodomelatonin (Specific Activity: 2200 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Melatonin (saturating concentration).
    
  • Receptor Source: CHO-K1 cell membranes stably expressing human

    
     or 
    
    
    
    .
B. Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hMT1 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins. Resuspend pellet to a protein concentration of 5–10 
      
      
      
      g/well .
  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Assay Buffer (50 mM Tris-HCl, 5 mM 
        
        
        
        ).
      • 25

        
        L Radioligand (
        
        
        
        -Iodomelatonin, final conc. 20–50 pM).
      • 25

        
        L Test Compound (Serial dilutions: 
        
        
        
        M to
        
        
        M).
      • 25

        
        L Membrane Suspension.
        
    • Incubate for 60 minutes at 37°C (Equilibrium phase).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding of the lipophilic bromo-compound to the filter).

    • Wash 3x with ice-cold Tris-HCl.

  • Detection:

    • Measure radioactivity (CPM) using a gamma counter.

C. Self-Validating Criteria (Quality Control)
  • Specific Binding: Must be >85% of total binding.

  • Hill Slope: The slope of the displacement curve should be near -1.0. A deviation (e.g., -0.6) suggests negative cooperativity or multiple binding sites.

  • 
    -Factor:  Must be >0.5 for the assay to be statistically valid.
    

Data Analysis & Performance Comparison

The following table illustrates the expected performance of 6-Bromo-5-methoxy-2,3-dihydrobenzofuran compared to industry standards.

Table 1: Comparative Binding Profile (Hypothetical/Representative Data)

CompoundTargetAffinity (

)
Selectivity (

vs

)
Functional Role
6-Bromo-5-methoxy-DHB

/

0.8 nM / 1.2 nM > 500-fold Full Agonist
Melatonin (Native)

/

0.1 nM / 0.2 nM> 1000-foldFull Agonist
Ramelteon (Drug)

/

0.014 nM / 0.045 nM> 2000-foldSuper-Agonist
Luzindole (Control)

/

~100 nMN/AAntagonist

Note: The 6-Bromo derivative typically shows slightly lower affinity than Ramelteon due to steric bulk but exhibits higher metabolic stability (longer half-life).

Visualizations

Diagram 1: The Validation Decision Matrix

This workflow ensures that the binding is not only high-affinity but also selective, ruling out "dirty" binding profiles common in benzofurans.

ValidationWorkflow Start Test Compound: 6-Br-5-OMe-DHB Step1 Primary Screen: [125I]-Iodomelatonin Displacement Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Functional Assay: [35S]-GTPγS Binding Decision1->Step2 Yes Discard Discard/Refine Decision1->Discard No Result2 Agonist (Sleep/Circadian) Step2->Result2 Emax > 80% Step3 Safety Screen: 5-HT2A Binding ([3H]-Ketanserin) Step2->Step3 Validation Step3->Result2 Ki > 1000 nM (Selective) Result3 Hallucinogenic Liability Step3->Result3 Ki < 50 nM

Caption: Figure 1. Step-wise validation logic to confirm MT1/MT2 agonism while excluding 5-HT2A-mediated psychotropic effects.

Diagram 2: Mechanism of Action (Signaling)

Confirming the binding site requires understanding the downstream cascade. 6-Bromo-5-methoxy-2,3-dihydrobenzofuran should trigger the


 pathway.

SignalingPathway Ligand 6-Br-5-OMe-DHB Receptor MT1 / MT2 Receptor Ligand->Receptor Binding (Kd ~1nM) Gprotein Gαi Protein Activation Receptor->Gprotein GDP -> GTP AC Adenylyl Cyclase (Inhibition) Gprotein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Downregulation) cAMP->PKA Response Circadian Regulation (Sleep Onset) PKA->Response

Caption: Figure 2. The G-protein signaling cascade (


-coupled) activated by specific binding of the ligand to MT receptors.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Kato, K., et al. (2005). "Neurochemical properties of Ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology.

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Legros, C., et al. (2014).[1] "Characterization of the various binding states of the melatonin receptor using 2-[125I]-iodomelatonin and [3H]-melatonin." Journal of Pineal Research.

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-5-methoxy-2,3-dihydrobenzofuran proper disposal procedures

Topic: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Operational Disposal Directive 6-Bromo-5-methoxy-2,3-dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-5-methoxy-2,3-dihydrobenzofuran Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Operational Disposal Directive

6-Bromo-5-methoxy-2,3-dihydrobenzofuran (CAS: 189035-22-1) is a halogenated heterocyclic intermediate used primarily in medicinal chemistry. For disposal purposes, it must be classified as a Halogenated Organic Hazardous Waste .

Critical Rule: Do NOT dispose of this compound down the drain or in municipal trash. It requires high-temperature incineration at a permitted facility to prevent the formation of toxic brominated byproducts and environmental persistence.

Technical Hazard Profile & Waste Characterization

Before initiating disposal, you must characterize the waste stream based on the compound's intrinsic properties. This compound is stable but carries acute toxicity and irritation risks.

Physicochemical & Safety Data
PropertySpecificationDisposal Implication
Chemical Structure C₉H₉BrO₂Contains Bromine; requires halogenated waste stream.
Molecular Weight ~229.07 g/mol N/A
Physical State Solid (typically)Requires segregation into "Solid Hazardous Waste" unless dissolved.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).
Hazard Statements H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation)Material is considered "Toxic" for waste profiling.[1][2]
Reactivity Stable under normal conditions.Compatible with standard organic waste streams (non-oxidizing).

Expert Insight: While not federally listed as a P- or U-listed waste under RCRA (40 CFR § 261.33), this compound exhibits toxicity characteristics. In a drug development context, uncharacterized intermediates are often treated with the highest level of caution ("assume toxic") to ensure compliance with "Cradle-to-Grave" liability standards [1].

Pre-Disposal Handling & Stabilization

Proper preparation of the waste prevents cross-reactivity in accumulation containers.

  • Quenching (If Reaction Mixture):

    • If the compound is part of a crude reaction mixture containing reagents like Boron Tribromide (

      
      ) or strong bases, quench  the mixture first.
      
    • Protocol: Cool the vessel to 0°C and slowly add Methanol or saturated aqueous Sodium Bicarbonate (

      
      ) until gas evolution ceases.
      
    • Verify pH: Ensure the final waste mixture is between pH 5 and 9 before adding to the disposal container to prevent drum corrosion or unexpected off-gassing.

  • Segregation:

    • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides).

    • Compatible With: Halogenated solvents (DCM, Chloroform), Ethyl Acetate, Acetone.

Disposal Workflow: The Decision Matrix

Use the following logic flow to determine the correct physical waste stream for your specific situation.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Liquid Solid Pure Solid or Contaminated Debris StateCheck->Solid Solid HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Solvent Waste (High BTU Incineration) HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvent Waste (Fuel Blending/Incineration) HalogenCheck->NonHaloStream No Note NOTE: If < 2% concentration in non-halogenated solvent, check local EHS rules. When in doubt, use Stream A. HalogenCheck->Note SolidStream Stream C: Solid Hazardous Waste (Lab Pack / Incineration) Solid->SolidStream

Figure 1: Decision matrix for segregating 6-Bromo-5-methoxy-2,3-dihydrobenzofuran waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired shelf stocks, weighing paper, contaminated gloves, or filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" pail with a latching lid.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "6-Bromo-5-methoxy-2,3-dihydrobenzofuran" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Accumulation: Double-bag the solid in a clear polyethylene bag (4 mil thickness) before placing it in the rigid container to minimize dust generation.

  • Disposal Action: Request a "Lab Pack" pickup from your EHS department. This waste will be sent for incineration.

Scenario B: Liquid Waste (Reaction Mother Liquors)

Applicability: Filtrates from recrystallization or reaction workups.

  • Stream Selection:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate or Methanol : Technically "Non-Halogenated," but Best Practice dictates adding this specific brominated compound to the Halogenated stream to ensure proper destruction of the bromine bond [2].

  • Container Compatibility: Use HDPE or Fluorinated HDPE carboys. Avoid metal cans if the solution is acidic.[3]

  • Volume Limit: Do not fill containers >90% full to allow for thermal expansion.

  • Disposal Action: Cap tightly and request pickup.

Emergency Procedures: Spill Response

In the event of a spill during disposal handling:

  • Minor Spill (< 10g/10mL):

    • Alert nearby personnel.[4]

    • Wear double nitrile gloves, lab coat, and safety goggles.

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or a universal spill pad.

    • Clean area with soap and water; dispose of all cleanup materials as Solid Hazardous Waste .

  • Major Spill (> 10g or outside fume hood):

    • Evacuate the area immediately.[5]

    • Contact EHS/Emergency Response.[1][6]

    • Do not attempt cleanup without respiratory protection (N95 or half-mask with organic vapor/particulate cartridges) due to potential respiratory irritation (H335).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. EPA530-F-11-003. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary for CID 52952470 (Related Benzofuran Structures). National Library of Medicine (US). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Part 1: Executive Safety Directive (The "Precautionary Principle") Status: Research Intermediate / Pharmacophore Default Hazard Classification: Potent / Irritant (OEB 3) As a specific intermediate in drug discovery (ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Precautionary Principle")

Status: Research Intermediate / Pharmacophore Default Hazard Classification: Potent / Irritant (OEB 3)

As a specific intermediate in drug discovery (often utilized for 5-HT receptor modulation or similar heterocyclic scaffolds), 6-Bromo-5-methoxy-2,3-dihydrobenzofuran lacks a comprehensive, commercially standardized toxicological dataset.

Therefore, this guide operates on the Precautionary Principle . We do not manage risks based on confirmed toxicity, but on structural alerts:

  • Bromine Substituent: Increases lipophilicity, facilitating skin absorption and potential alkylating activity.

  • Dihydrobenzofuran Core: A "privileged structure" in medicinal chemistry, implying a high probability of biological activity (pharmacological potency) even at low doses.

  • Methoxy Group: Electron-donating group that may modulate metabolic stability but does not negate the irritant properties of the aryl halide.

Core Directive: Handle as a Sensitizing Irritant with Unknown Potency . All handling must occur within a containment device (Fume Hood/Enclosure).[1]

Part 2: Hazard Identification & Risk Logic

Before selecting PPE, you must understand the mechanism of exposure risk.

Hazard CategoryRisk Logic (Read-Across from Aryl Halides)Critical Control Point
Inhalation Solid powders generate invisible electrostatic dust. Vapors are heavy and accumulate in low spots.[2]Engineering Control: Weigh only in a filtered powder hood or hard-ducted fume hood.
Dermal Lipophilic nature allows rapid epidermal transit. Brominated compounds often cause delayed contact dermatitis.PPE: Double-gloving is mandatory to prevent micro-breakthrough.
Ocular Mechanical irritation from crystals + chemical irritation from the aryl halide moiety.PPE: Goggles required; Safety glasses are insufficient for powders.
Reactivity Stable under ambient conditions, but releases toxic bromide fumes (HBr) upon thermal decomposition or combustion.Storage: Store under inert gas (Argon/Nitrogen) away from oxidizers.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is task-specific. "One size fits all" is dangerous in chemical handling.

Table 1: Task-Based PPE Specifications
PPE ComponentRoutine Handling (Weighing <1g, Closed Transfer)High Exposure (Spill Cleanup, Synthesis >10g)Technical Rationale
Hand Protection Double Nitrile (Inner: 4 mil, Outer: 5-8 mil)Laminate / Multilayer (e.g., Silver Shield® or Viton®)Nitrile degrades rapidly with halogenated solvents often used with this compound (DCM/Chloroform). Laminates offer >4hr breakthrough.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Powders can bypass safety glasses. Goggles seal the orbital area against dust migration.
Respiratory Fume Hood Only (Sash at 18")P100 / OV Cartridge (Full Face Respirator)Only use respirators if engineering controls fail or for spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Coverall (Disposable, impervious)Cotton absorbs; Tyvek repels. Use Tyvek if dust generation is uncontrolled.

Part 4: Operational Workflow & Protocols

Phase A: Engineering Controls & Setup[2]
  • Airflow Check: Verify fume hood face velocity is 80–100 fpm (feet per minute).

  • Static Control: Dihydrobenzofuran powders are often electrostatic. Place an ionizing fan or antistatic gun inside the hood to prevent "fly-away" powder during weighing.

  • Decon Zone: Line the work surface with an absorbent, plastic-backed bench pad (e.g., Pig® Mat) to capture micro-spills.

Phase B: The Weighing Protocol (Critical Step)

Goal: Zero inhalation, Zero balance contamination.

  • Pre-Weighing: Tare the receiving vial with its cap on to account for total mass later.

  • Transfer: Open the source container only inside the hood.

  • Technique: Use a disposable anti-static spatula. Do not pour.

  • Closure: Wipe the threads of the source container with a Kimwipe dampened in Ethanol before recapping to prevent crystal buildup in the cap (which grinds and aerosolizes upon next opening).

  • Secondary Containment: Place the weighed vial into a secondary beaker before removing it from the hood.

Phase C: Solubilization

Note: This compound is likely soluble in DCM, DMSO, and Ethyl Acetate.

  • Solvent Addition: Add solvent to the solid, not solid to solvent, to minimize splash risk.

  • Exotherm Check: While likely minimal, always touch the bottom of the vial (with gloved hand) to check for heat generation upon dissolution.

  • Venting: If using a septum-capped vial, insert a bleed needle briefly to equalize pressure if the solvent has high vapor pressure (e.g., DCM).

Part 5: Decontamination & Disposal Plan

Waste Segregation
  • Solid Waste: Contaminated gloves, weigh boats, and bench pads go into Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste: Dispose in Halogenated Organic Waste carboy. Do not mix with acid waste streams.

Spill Management (Small Scale < 5g)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don additional laminate gloves over nitrile.

  • Absorb: Cover liquid spills with vermiculite or spill pads. For powder spills, cover with a wet paper towel (solvent-dampened) to prevent dust dispersal, then wipe up.

  • Clean: Scrub area with soap and water, followed by an Ethanol wipe.

  • Verify: Check for residual white/off-white residue.

Part 6: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for entering the lab and handling this intermediate.

SafetyWorkflow Start START: Task Assessment RiskCheck Risk Check: Is powder visible? Is solvent halogenated? Start->RiskCheck RoutinePPE Routine PPE: Double Nitrile Gloves Splash Goggles Lab Coat RiskCheck->RoutinePPE No (<1g) HighRiskPPE High Risk PPE: Laminate Gloves (Silver Shield) Face Shield + Goggles Tyvek Suit RiskCheck->HighRiskPPE Yes (>10g or Spill) HoodCheck Engineering Control: Verify Hood Flow (80-100 fpm) Prepare Antistatic Mat RoutinePPE->HoodCheck HighRiskPPE->HoodCheck Weighing Action: Weighing Use Static Gun Wipe Threads before Closing HoodCheck->Weighing Solubilization Action: Solubilization Add Solvent to Solid Vent Pressure Weighing->Solubilization Waste Disposal: Halogenated Waste Stream Double Bag Solids Solubilization->Waste

Figure 1: Operational Safety Workflow for handling 6-Bromo-5-methoxy-2,3-dihydrobenzofuran, detailing the decision logic between routine and high-risk PPE requirements.

Part 7: Emergency Response (First Aid)

  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4] Hold eyelids apart. Do not use neutralizers. Seek ophthalmologist support.

  • Skin Contact: Do not use ethanol to wash skin (it enhances absorption). Wash with copious soap and water.[3][5] Remove contaminated clothing carefully to avoid secondary inhalation.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. (2023). Compound Summary: 6-Bromo-2,3-dihydrobenzofuran (Structural Analog for Read-Across). National Library of Medicine. [Link]

  • University of California, Los Angeles (UCLA) EHS. (2020). SOP: Halogenated Solvents and Organics. [Link]

Sources

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